Product packaging for O-Desmethyl gefitinib D8(Cat. No.:)

O-Desmethyl gefitinib D8

Cat. No.: B12430839
M. Wt: 440.9 g/mol
InChI Key: IFMMYZUUCFPEHR-RHDPTBQRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-Desmethyl gefitinib D8 is a useful research compound. Its molecular formula is C21H22ClFN4O3 and its molecular weight is 440.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22ClFN4O3 B12430839 O-Desmethyl gefitinib D8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22ClFN4O3

Molecular Weight

440.9 g/mol

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-7-ol

InChI

InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)/i5D2,6D2,8D2,9D2

InChI Key

IFMMYZUUCFPEHR-RHDPTBQRSA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of O-Desmethyl gefitinib D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of O-Desmethyl gefitinib D8, a deuterated analog of a primary metabolite of the anticancer drug Gefitinib. This document details its chemical structure, physicochemical properties, proposed synthesis, analytical methods, and its role in the context of EGFR signaling pathways.

Core Chemical Properties

This compound is the deuterium-labeled form of O-Desmethyl gefitinib, a major active metabolite of Gefitinib. The deuterium labeling is located on the morpholine ring, providing a valuable tool for metabolic and pharmacokinetic studies.

Physicochemical Data
PropertyValueSource
Chemical Formula C₂₁H₁₄D₈ClFN₄O₃[1]
Molecular Weight 440.93 g/mol [1]
Appearance Off-white to light yellow solidMedChemExpress Certificate of Analysis
Purity (LCMS) ≥99%MedChemExpress Certificate of Analysis
Solubility Soluble in DMSOMedChemExpress Product Data Sheet
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2]

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves a two-part strategy: the preparation of the deuterated morpholinopropyl side chain and the O-alkylation of the phenolic quinazoline precursor.

Synthesis_Workflow cluster_0 Deuterated Side Chain Synthesis cluster_1 Quinazoline Core Modification A Morpholine-d8 C N-(3-chloropropyl)morpholine-d8 A->C Alkylation B 1-Bromo-3-chloropropane B->C E This compound C->E D 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol D->E O-Alkylation

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

2.2.1. Synthesis of N-(3-chloropropyl)morpholine-d8

This procedure is adapted from the known synthesis of N-(3-chloropropyl)morpholine[3].

  • Reaction Setup: In a round-bottom flask, dissolve morpholine-d8 (1.0 eq) in a suitable solvent such as toluene.

  • Addition of Alkylating Agent: To the stirred solution, add 1-bromo-3-chloropropane (1.2 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at ambient temperature for 18 hours.

  • Work-up: Filter the reaction mixture to remove the precipitated morpholine hydrobromide. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield N-(3-chloropropyl)morpholine-d8 as a pale yellow oil.

2.2.2. Synthesis of this compound

This procedure is based on the general O-alkylation of phenols and the known synthesis of Gefitinib[4].

  • Reaction Setup: In a round-bottom flask, dissolve 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture.

  • Alkylation: To the stirred suspension, add N-(3-chloropropyl)morpholine-d8 (1.5 eq).

  • Reaction: Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.

Analytical Methods

The primary analytical technique for the characterization and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Method for Quantification in Human Plasma

The following is a representative protocol adapted from a validated method for the simultaneous quantification of Gefitinib and O-Desmethyl gefitinib.

ParameterCondition
Chromatographic System HPLC with an Alltima C18 column (150 mm x 2.1 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile and 0.1% Formic Acid in water (30:70, v/v)
Flow Rate 300 µL/min
Run Time 3 minutes
Detection API 4000 triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in positive mode
Sample Preparation Protein precipitation with acetonitrile followed by centrifugation.

Biological Context and Mechanism of Action

O-Desmethyl gefitinib is an active metabolite of Gefitinib, formed primarily through the action of the cytochrome P450 enzyme CYP2D6. It is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Metabolic Formation

The metabolic conversion of Gefitinib to O-Desmethyl gefitinib is a key step in its in-vivo activity profile.

Metabolic_Formation Gefitinib Gefitinib Metabolite O-Desmethyl gefitinib Gefitinib->Metabolite O-demethylation CYP2D6 CYP2D6 CYP2D6->Gefitinib

Caption: Metabolic conversion of Gefitinib to O-Desmethyl gefitinib.

EGFR Signaling Pathway Inhibition

O-Desmethyl gefitinib, like its parent compound, exerts its anticancer effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PLCg PLCγ EGFR->PLCg Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Inhibitor This compound Inhibitor->EGFR Inhibits Tyrosine Kinase Activity Ras Ras Grb2_Sos->Ras PIP3 PIP3 PI3K->PIP3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response

Caption: Inhibition of the EGFR signaling pathway by this compound.

Conclusion

This compound is an indispensable tool for researchers in the field of oncology and drug metabolism. Its stable isotope labeling allows for precise quantification and tracing in complex biological matrices, facilitating a deeper understanding of the pharmacokinetics and metabolic fate of Gefitinib. The information provided in this guide serves as a foundational resource for professionals engaged in the development and study of targeted cancer therapies.

References

An In-depth Technical Guide to O-Desmethyl gefitinib-d8: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of O-Desmethyl gefitinib-d8. This deuterated analog of a primary active metabolite of Gefitinib is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for mass spectrometry-based quantification.

Chemical Structure and Properties

O-Desmethyl gefitinib-d8, also known as 4-(3-chloro-4-fluoroanilino)-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-7-ol, is a stable isotope-labeled version of O-Desmethyl gefitinib. The eight deuterium atoms are located on the morpholine ring, providing a distinct mass shift for analytical purposes without significantly altering the chemical properties of the molecule.

PropertyValue
IUPAC Name 4-(3-chloro-4-fluoroanilino)-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-7-ol[1]
Molecular Formula C₂₁H₁₄D₈ClFN₄O₃[2]
Molecular Weight 440.93 g/mol [2]
Monoisotopic Mass 440.1866604 Da[1]
Appearance Off-white to light yellow solid (expected, based on unlabeled compound)[3]
Purity (LCMS) ≥98% (typical for stable isotope-labeled standards)
Isotopic Purity ≥99 atom % D (typical for commercially available standards)
SMILES [2H]C1(C(OC(C(N1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
InChI InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)/i5D2,6D2,8D2,9D2

Synthesis of O-Desmethyl gefitinib-d8

The overall synthetic strategy can be divided into two main stages:

  • Synthesis of the Deuterated Intermediate: Preparation of N-(3-chloropropyl)morpholine-d8.

  • Coupling to the Quinazoline Core: Williamson ether synthesis to couple the deuterated side chain with the 4-(3-chloro-4-fluoroanilino)-7-hydroxy-6-methoxyquinazoline precursor.

Synthesis_Workflow General Synthesis Workflow for O-Desmethyl gefitinib-d8 cluster_0 Stage 1: Deuterated Side Chain Synthesis cluster_1 Stage 2: Coupling Reaction A Morpholine D Morpholine-d8 A->D H/D Exchange B Deuterium Oxide (D2O) B->D H/D Exchange C Raney Nickel C->D H/D Exchange F N-(3-chloropropyl)morpholine-d8 D->F Alkylation E 1-Bromo-3-chloropropane E->F Alkylation H O-Desmethyl gefitinib-d8 F->H Williamson Ether Synthesis G 4-(3-chloro-4-fluoroanilino)- 6,7-dihydroxyquinazoline G->H Williamson Ether Synthesis

Caption: General synthesis workflow for O-Desmethyl gefitinib-d8.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of O-Desmethyl gefitinib-d8. These protocols are based on established chemical literature for similar transformations.

Stage 1: Synthesis of N-(3-chloropropyl)morpholine-d8

This stage involves the deuteration of morpholine followed by its alkylation.

1.1 Synthesis of Morpholine-d8

  • Materials: Morpholine, Deuterium Oxide (D₂O), Raney Nickel (catalyst).

  • Procedure:

    • In a high-pressure reactor, combine morpholine, a molar excess of Deuterium Oxide (D₂O), and a catalytic amount of Raney Nickel.

    • Seal the reactor and heat the mixture to a temperature sufficient to promote H/D exchange (typically 120-150 °C).

    • Maintain the reaction under pressure for 24-48 hours.

    • Cool the reactor to room temperature and carefully vent any excess pressure.

    • Filter the reaction mixture to remove the Raney Nickel catalyst.

    • The filtrate, containing morpholine-d8 in D₂O, can be used directly in the next step or the morpholine-d8 can be extracted with a suitable organic solvent and dried.

1.2 Synthesis of N-(3-chloropropyl)morpholine-d8

  • Materials: Morpholine-d8, 1-bromo-3-chloropropane, Potassium Carbonate (K₂CO₃), Acetonitrile (CH₃CN).

  • Procedure:

    • To a solution of morpholine-d8 in acetonitrile, add 1-bromo-3-chloropropane and potassium carbonate.

    • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-(3-chloropropyl)morpholine-d8.

    • The crude product can be purified by vacuum distillation or column chromatography.

Stage 2: Synthesis of O-Desmethyl gefitinib-d8

This stage involves the coupling of the deuterated side chain with the O-desmethyl gefitinib core.

  • Materials: 4-(3-chloro-4-fluoroanilino)-6,7-dihydroxyquinazoline, N-(3-chloropropyl)morpholine-d8, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-(3-chloro-4-fluoroanilino)-6,7-dihydroxyquinazoline in DMF, add N-(3-chloropropyl)morpholine-d8 and potassium carbonate.

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

    • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

    • The precipitated solid is collected by filtration, washed with water, and then with a cold, non-polar organic solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

    • The crude O-Desmethyl gefitinib-d8 is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/dichloromethane) to afford the final product.

Signaling Pathway Context

O-Desmethyl gefitinib, the non-deuterated parent compound, is an active metabolite of gefitinib. Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The binding of ligands, such as EGF, to EGFR triggers a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. Gefitinib and its active metabolite inhibit the autophosphorylation of EGFR, thereby blocking these downstream signals.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway and Inhibition by O-Desmethyl gefitinib EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Gefitinib O-Desmethyl gefitinib Gefitinib->EGFR Inhibits RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation

Caption: Simplified EGFR signaling and its inhibition.

Conclusion

This technical guide provides a foundational understanding of the structure and synthesis of O-Desmethyl gefitinib-d8. The detailed, albeit inferred, synthetic protocols offer a practical starting point for researchers in need of this important analytical standard. The provided diagrams illustrate the key chemical transformations and the biological context of the parent compound, making this a valuable resource for professionals in drug development and related scientific fields. It is important to note that all synthetic procedures should be carried out by trained professionals in a controlled laboratory setting with appropriate safety precautions.

References

The Role of O-Desmethyl Gefitinib D8 in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl gefitinib D8 is the deuterated analog of O-Desmethyl gefitinib, the principal active metabolite of gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This technical guide provides an in-depth overview of the critical role of this compound in research, primarily as an internal standard for bioanalytical assays. Furthermore, this guide delves into the metabolism of gefitinib, the pharmacokinetics of its active metabolite, and the pertinent experimental protocols and signaling pathways.

Introduction to Gefitinib and its Metabolism

Gefitinib (marketed as Iressa) is a targeted cancer therapeutic agent used in the treatment of non-small cell lung cancer (NSCLC) patients with specific activating mutations in the EGFR gene. Upon administration, gefitinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major metabolic pathway is the O-demethylation of the methoxy-substituent on the quinazoline ring, leading to the formation of O-Desmethyl gefitinib. This metabolite is not only abundant but also pharmacologically active, contributing to the overall therapeutic effect of the parent drug.

The formation of O-desmethyl gefitinib is predominantly catalyzed by the CYP2D6 enzyme, with minor contributions from CYP3A4 and CYP3A5. Consequently, the plasma concentration of O-Desmethyl gefitinib can be significantly influenced by genetic polymorphisms in the CYP2D6 gene, leading to inter-individual variability in drug exposure and response.

This compound: The Internal Standard of Choice

In pharmacokinetic and metabolic studies of gefitinib, accurate quantification of both the parent drug and its metabolites in biological matrices is crucial. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its chemical and physical properties.

Key Characteristics of this compound:

  • Isotopic Labeling: The deuterium atoms in this compound impart a higher mass-to-charge ratio (m/z) compared to the endogenous O-Desmethyl gefitinib. This mass difference allows for clear differentiation and simultaneous detection by a mass spectrometer.

  • Similar Physicochemical Properties: this compound exhibits nearly identical chromatographic retention time and ionization efficiency to the unlabeled metabolite. This co-elution ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard equally, leading to accurate and precise quantification.

  • Chemical Stability: The deuterium labeling does not significantly alter the chemical stability of the molecule.

Quantitative Data

The following tables summarize key quantitative data related to O-Desmethyl gefitinib and its role in research.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₂₁H₁₄D₈ClFN₄O₃
Molecular Weight 440.93 g/mol
Parent Drug Gefitinib
Category Stable Isotope Labeled Reference Standard

Table 2: Pharmacokinetic Parameters of O-Desmethyl Gefitinib in Relation to CYP2D6 Genotype [1]

CYP2D6 Metabolizer StatusnMedian AUC₀₋₂₄ (ng·h/mL)P-value (vs. IMs)Median AUC Ratio (Metabolite/Gefitinib)
Homozygous Extensive (EMs) 1312,5230.0211.41
Heterozygous EMs 18--0.86
Intermediate (IMs) 51,460-0.24

Table 3: In Vitro Activity of O-Desmethyl Gefitinib

ParameterValue
EGFR Inhibition (IC₅₀) 36 nM

Experimental Protocols

Quantification of Gefitinib and O-Desmethyl Gefitinib in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the simultaneous determination of gefitinib and its primary metabolite, O-Desmethyl gefitinib, in human plasma, utilizing this compound as an internal standard.

4.1.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

4.1.2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic elution to be optimized)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer (e.g., API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Gefitinib: To be determined (e.g., m/z 447.2 → 128.1)

    • O-Desmethyl gefitinib: To be determined (e.g., m/z 433.2 → 128.1)

    • This compound (IS): To be determined (e.g., m/z 441.2 → 128.1)

4.1.3. Workflow Diagram

G plasma Plasma Sample is Add O-Desmethyl gefitinib D8 (IS) plasma->is precipitate Protein Precipitation (Acetonitrile) is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: LC-MS/MS Sample Preparation Workflow.

In Vitro Metabolism of Gefitinib using Human Liver Microsomes

This protocol describes a typical experiment to study the metabolism of gefitinib in vitro.

4.2.1. Incubation

  • Prepare an incubation mixture containing:

    • Human liver microsomes (e.g., 0.5 mg/mL)

    • Gefitinib (e.g., 1 µM)

    • Phosphate buffer (pH 7.4)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

4.2.2. Sample Analysis

  • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

  • Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method, with this compound as an internal standard for the quantification of O-Desmethyl gefitinib.

4.2.3. Experimental Workflow Diagram

G cluster_prep Incubation Preparation microsomes Human Liver Microsomes preincubation Pre-incubation at 37°C microsomes->preincubation gefitinib Gefitinib gefitinib->preincubation buffer Phosphate Buffer buffer->preincubation reaction_start Add NADPH-generating system preincubation->reaction_start incubation Incubation at 37°C reaction_start->incubation termination Terminate with Acetonitrile incubation->termination analysis LC-MS/MS Analysis termination->analysis

Caption: In Vitro Metabolism Experimental Workflow.

Signaling Pathway

Gefitinib and its active metabolite, O-Desmethyl gefitinib, exert their therapeutic effect by inhibiting the tyrosine kinase activity of EGFR. The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation.

EGFR Signaling Pathway and Inhibition by Gefitinib

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT P AKT->Transcription Gefitinib Gefitinib / O-Desmethyl gefitinib Gefitinib->EGFR Inhibition EGF EGF EGF->EGFR

References

Technical Guide: O-Desmethyl Gefitinib D8 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the data and methodologies associated with the Certificate of Analysis for O-Desmethyl Gefitinib D8, a stable isotope-labeled internal standard. O-Desmethyl Gefitinib is an active metabolite of the EGFR inhibitor Gefitinib, and its formation is dependent on CYP2D6 activity.[1] The deuterated analog serves as a critical tool for quantitative analysis in pharmacokinetic and metabolic studies.

Certificate of Analysis Summary

The following tables summarize the typical data presented in a Certificate of Analysis for a high-purity this compound reference standard.

Table 1: Compound Identification
ParameterSpecification
Compound Name This compound
Synonym N-(3-Chloro-4-fluorophenyl)-7-hydroxy-6-(3-morpholino-d8-propoxy)-quinazolin-4-amine
Molecular Formula C₂₁H₁₄D₈ClFN₄O₃[2]
Molecular Weight 441.93 g/mol
CAS Number Not Assigned
Parent Drug Gefitinib[2]
Table 2: Physical and Chemical Properties
ParameterSpecification
Appearance Off-white to light yellow solid[3]
Storage (Powder) -20°C for 3 years[4]
Storage (In Solvent) -80°C for 1 year
Table 3: Analytical Data
TestMethodResult
Purity LCMS99.84%
Identity Confirmation ¹H NMRConsistent with Structure
Identity Confirmation Mass Spectrometry (LCMS)Consistent with Structure

Experimental Protocols

Detailed methodologies for the key analytical experiments are outlined below. These represent standard protocols for the quality control of chemical reference standards.

Purity Determination by LCMS
  • Objective: To determine the purity of the compound by separating it from any potential impurities and quantifying the relative peak area.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • Methodology:

    • Sample Preparation: A sample of this compound is accurately weighed and dissolved in a suitable solvent (e.g., DMSO or Methanol) to a known concentration.

    • Chromatographic Separation:

      • Column: A C18 reverse-phase column is typically used.

      • Mobile Phase: A gradient elution is employed, commonly using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient is run from a low to a high percentage of Solvent B to elute compounds of increasing hydrophobicity.

      • Flow Rate: A standard flow rate of 0.5 - 1.0 mL/min is used.

      • Injection Volume: 5-10 µL of the sample solution is injected.

    • Detection:

      • The eluent from the HPLC is directed to the Mass Spectrometer.

      • The MS is operated in positive ion electrospray ionization (ESI+) mode.

      • Data is acquired in full scan mode to detect all ions within a specified mass range.

    • Data Analysis: The purity is calculated by integrating the area of the main compound peak and dividing it by the total area of all detected peaks in the chromatogram. The result is expressed as a percentage.

Identity Confirmation by ¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure of the compound by analyzing the hydrogen nuclei within the molecule.

  • Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

  • Methodology:

    • Sample Preparation: Approximately 2-5 mg of the this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

    • Data Acquisition: The sample tube is placed in the NMR probe, and the ¹H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.

    • Data Analysis: The resulting spectrum is analyzed for chemical shifts, integration values, and coupling patterns. The observed spectrum is compared against the expected spectrum for the known structure of this compound. A "Consistent with Structure" result indicates that the observed signals match the expected chemical environment of the protons in the molecule.

Quality Control Workflow Visualization

The following diagram illustrates the logical workflow for the quality control and certification of a chemical reference standard like this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_final Finalization Synthesis Chemical Synthesis of D8 Analog Purification Purification (e.g., Column Chromatography) Synthesis->Purification Sampling Batch Sampling Purification->Sampling NMR Identity: ¹H NMR Sampling->NMR LCMS Purity & Identity: LCMS Sampling->LCMS Appearance Appearance Test Sampling->Appearance Review Data Review & Approval NMR->Review LCMS->Review Appearance->Review CoA Certificate of Analysis Generation Review->CoA Release Batch Release CoA->Release

Fig 1: Quality Control and Certification Workflow for a Reference Standard.

References

O-Desmethyl gefitinib D8 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Desmethyl Gefitinib-D8, a stable isotope-labeled metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. This document details its chemical properties, metabolic pathway, and relevant experimental protocols for its study and application in research.

Core Compound Data

O-Desmethyl Gefitinib-D8 is the deuterium-labeled form of O-Desmethyl Gefitinib, an active metabolite of Gefitinib. The incorporation of eight deuterium atoms provides a distinct mass shift, making it an ideal internal standard for pharmacokinetic and metabolic studies involving mass spectrometry.

Quantitative Data Summary
PropertyValueCitations
Molecular Formula C₂₁H₁₄D₈ClFN₄O₃[1][2][3][4][5]
Molecular Weight 440.9 g/mol
Alternative Molecular Weight 440.93 g/mol
Parent Drug Gefitinib
Metabolic Pathway O-demethylation of Gefitinib
Primary Enzyme Cytochrome P450 2D6 (CYP2D6)

Metabolic Pathway and Mechanism of Action

Gefitinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2D6 playing a significant role in the formation of O-Desmethyl Gefitinib. This metabolite retains inhibitory activity against the EGFR. The process of O-demethylation is a key metabolic route for Gefitinib, and its rate can be influenced by genetic polymorphisms in the CYP2D6 enzyme.

The following diagram illustrates the metabolic conversion of Gefitinib to O-Desmethyl Gefitinib.

Gefitinib Metabolism Gefitinib Gefitinib Metabolite O-Desmethyl Gefitinib Gefitinib->Metabolite O-demethylation CYP2D6 CYP2D6 Enzyme (in Liver Microsomes) CYP2D6->Gefitinib

Caption: Metabolic pathway of Gefitinib to O-Desmethyl Gefitinib via CYP2D6.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of O-Desmethyl Gefitinib and its parent compound.

In Vitro Metabolism of Gefitinib in Human Liver Microsomes

This protocol is designed to study the formation of O-Desmethyl Gefitinib from Gefitinib using a subcellular liver fraction.

Materials:

  • Human liver microsomes (HLMs)

  • Gefitinib

  • O-Desmethyl Gefitinib-D8 (as internal standard)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes (a typical protein concentration is 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add Gefitinib to the mixture to start the metabolic reaction. The final concentration of Gefitinib should be chosen based on the experimental design, often in the range of 1-10 µM.

  • Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the O-Desmethyl Gefitinib-D8 internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of O-Desmethyl Gefitinib relative to the D8-labeled internal standard.

EGFR Kinase Inhibition Assay (Luminescent)

This protocol measures the inhibitory activity of a compound, such as O-Desmethyl Gefitinib, on the enzymatic activity of EGFR.

Materials:

  • Purified recombinant EGFR enzyme

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (O-Desmethyl Gefitinib) and controls

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white microtiter plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions, EGFR enzyme, and the kinase substrate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation (Part 1): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation (Part 2): Add the Kinase Detection Reagent, which converts the generated ADP back to ATP, driving a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.

Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Serial Dilutions of Inhibitor C Dispense Inhibitor and Master Mix into Plate A->C B Prepare Master Mix (Enzyme, Substrate, Buffer) B->C D Initiate with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Deplete ATP E->F G Add Detection Reagent (Luminescence) F->G H Read Plate G->H I Data Analysis (IC50 Calculation) H->I

References

A Technical Guide to O-Desmethyl Gefitinib D8 for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: O-Desmethyl gefitinib-d8 is the stable isotope-labeled analog of O-Desmethyl gefitinib, a principal active metabolite of the anticancer drug Gefitinib.[1][2] Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key target in cancer therapy.[3][4][5] The deuterated form, O-Desmethyl gefitinib D8, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of the metabolite in biological samples through mass spectrometry. This guide provides an overview of its commercial availability, technical specifications, and relevant biological context for researchers and drug development professionals.

Commercial Availability and Specifications

This compound is available from several specialized chemical suppliers that provide reference standards for research purposes. The product is typically intended for laboratory use only and is accompanied by a Certificate of Analysis detailing its purity and identity. Below is a comparative summary of suppliers and key product specifications.

Table 1: Commercial Suppliers of this compound

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )Notes
ClearsynthCS-O-47487C₂₁H₁₄D₈ClFN₄O₃440.93Provides Certificate of Analysis. Pricing available upon request.
Artis StandardsAC0167C₂₁H₁₄D₈ClFN₄O₃440.93Listed as a stable isotope product for Gefitinib.
Acanthus ResearchACB-161030-0030C₂₁H₁₄D₈ClFN₄O₃N/ALabeled as a stable isotope reference standard.
Toronto Research Chemicals (TRC)D291683N/AN/AAvailable through distributors like Biomall.
TargetMolT19489N/AN/AListed as a research chemical.
MedChemExpressHY-112399SN/AN/ADescribed as a deuterium-labeled active metabolite of Gefitinib.

Table 2: General Technical Specifications

ParameterValueSource
Chemical Name 4-[(3-Chloro-4-fluorophenyl)amino]-6-[3-(4-morpholinyl)propoxy]-7-quinazolinol-d8Clearsynth
Parent Drug GefitinibAcanthus Research
Metabolite CAS Number 847949-49-9 (for non-deuterated form)ChemicalBook
Typical Purity ≥95%Sigma-Aldrich (for non-deuterated)
Appearance Yellow SolidChemicalBook (for non-deuterated)
Storage Conditions -20°C Freezer or -80°C for long-term storageChemicalBook, MedChemExpress

Experimental Protocols: Quality Control and Analysis

While specific experimental protocols for the application of this compound are experiment-dependent, the quality control (QC) process for verifying the identity and purity of such a reference standard is critical. The methods below are representative of a typical workflow detailed in a supplier's Certificate of Analysis.

1. Identity Confirmation by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • A small sample of the compound is dissolved in an appropriate solvent (e.g., Methanol or DMSO).

    • The solution is infused into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • The observed mass-to-charge ratio (m/z) is compared to the theoretical exact mass of the deuterated compound. The expected mass should correspond to C₂₁H₁₅D₈ClFN₄O₃⁺.

2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the compound by separating it from any potential impurities.

  • Methodology:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient: A time-dependent linear gradient from low to high percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a specified wavelength (e.g., 254 nm).

    • Analysis: The purity is calculated based on the area of the principal peak relative to the total peak area in the chromatogram.

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and the position of the deuterium labels.

  • Methodology:

    • The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

    • ¹H NMR and ¹³C NMR spectra are acquired.

    • The ¹H NMR spectrum is analyzed to confirm the absence of proton signals at the sites of deuteration when compared to the spectrum of the non-deuterated standard.

    • The chemical shifts and coupling constants of the remaining protons should match the expected structure.

Biological and Experimental Workflow Visualizations

Metabolic Pathway of Gefitinib

Gefitinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. One of the main metabolic pathways is the O-demethylation of the methoxy substituent on the quinazoline ring, which is mediated predominantly by the CYP2D6 enzyme, to form O-Desmethyl gefitinib.

cluster_0 Gefitinib Metabolism Gefitinib Gefitinib Metabolite O-Desmethyl Gefitinib Gefitinib->Metabolite O-demethylation Enzyme CYP2D6 (Primary) Enzyme->Gefitinib

Caption: Metabolic conversion of Gefitinib to O-Desmethyl gefitinib.

EGFR Signaling Pathway Inhibition

Gefitinib functions by binding to the ATP-binding site within the tyrosine kinase domain of EGFR. This competitive inhibition prevents EGFR autophosphorylation, thereby blocking downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.

cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds RAS RAS/RAF/MAPK Pathway EGFR->RAS PI3K PI3K/AKT Pathway EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR signaling cascade by Gefitinib.

Workflow for Procurement and Use of an Internal Standard

The process of acquiring and utilizing a deuterated standard in a regulated or research environment follows a structured workflow to ensure data integrity.

A Identify Need for Internal Standard B Supplier Selection & Qualification A->B C Procure Standard (this compound) B->C D Receive & Log Material (Check CoA) C->D E In-House QC Verification (HPLC, MS) D->E F Prepare Stock Solutions E->F If Passed G Use in Quantitative Assay (e.g., LC-MS/MS) F->G H Data Analysis G->H

Caption: Standard workflow for acquiring and using a reference standard.

References

O-Desmethyl Gefitinib D8: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for O-Desmethyl gefitinib D8. The information herein is curated to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of their work with this significant metabolite of Gefitinib. This guide includes recommended storage conditions, a detailed experimental protocol for stability assessment, and insights into potential degradation pathways.

Introduction

O-Desmethyl gefitinib is the major active metabolite of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. The deuterated internal standard, this compound, is crucial for accurate bioanalytical quantification in pharmacokinetic and metabolic studies. Ensuring the stability of this reference standard is paramount for generating reliable and reproducible data. This guide outlines the best practices for the storage and handling of this compound and provides a framework for conducting stability studies.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity of this compound. The following storage conditions are recommended based on information from various suppliers and stability data for the non-deuterated analogue.

Table 1: Recommended Storage Conditions for O-Desmethyl Gefitinib

FormStorage TemperatureDuration
Solid (Powder)-20°CUp to 3 years[1]
4°CUp to 2 years[1]
In Solvent-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Note: For this compound, it is best practice to store the solid compound at -20°C. Stock solutions can be stored at -20°C for several months.[2] To minimize degradation, it is advisable to prepare fresh solutions for immediate use whenever possible and avoid repeated freeze-thaw cycles.

EGFR Signaling Pathway

O-Desmethyl gefitinib, like its parent drug Gefitinib, functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. Understanding this pathway is crucial for contextualizing the compound's mechanism of action.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_inhibitor EGF EGF/TGF-α EGFR EGFR Dimerization (Inactive) EGF->EGFR Ligand Binding EGFR_active EGFR Autophosphorylation (Active) EGFR->EGFR_active Dimerization RAS RAS EGFR_active->RAS PI3K PI3K EGFR_active->PI3K STAT STAT EGFR_active->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Gefitinib This compound Gefitinib->EGFR_active Inhibition

Caption: EGFR Signaling Pathway and Inhibition by O-Desmethyl gefitinib.

Stability Assessment: Experimental Protocol

Objective

To evaluate the stability of this compound under various stress conditions, including acid, base, oxidation, heat, and light, and to identify potential degradation products.

Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric detection is recommended.

Table 2: Example HPLC Method Parameters for Gefitinib (Adaptable for this compound)

ParameterCondition
Column C18 column (e.g., 100 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 3.6) and acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 248 nm

Note: This method is based on a published stability-indicating HPLC method for Gefitinib and may require optimization for this compound.

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation profile of the compound.

Table 3: Forced Degradation Conditions for Gefitinib (Adaptable for this compound)

Stress ConditionReagent and Conditions
Acid Hydrolysis 0.1 M HCl at 80°C for 2 hours
Base Hydrolysis 0.1 M NaOH at 80°C for 2 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid drug at 105°C for 24 hours
Photolytic Degradation Solid drug exposed to UV light (254 nm) and cool white fluorescent light
Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_stress Forced Degradation cluster_data Data Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis Analyze Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis quantify Quantify Degradation analysis->quantify identify Identify Degradants (e.g., by LC-MS) analysis->identify report Report Stability Profile and Degradation Pathways quantify->report identify->report

Caption: Experimental Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on forced degradation studies of Gefitinib, this compound is likely to be most susceptible to oxidative degradation. The primary degradation product of Gefitinib under oxidative stress is Gefitinib N-oxide. Given the structural similarity, it is plausible that this compound would also form an N-oxide derivative at the morpholine nitrogen. Degradation under acidic and basic conditions is generally less pronounced for the parent compound.

Conclusion

The stability and proper storage of this compound are critical for its use as an internal standard in research and drug development. This guide provides the necessary information for its appropriate handling, including recommended storage conditions and a detailed protocol for conducting stability assessments. While specific quantitative stability data for the deuterated compound is limited, the provided experimental framework, adapted from studies on Gefitinib, offers a robust starting point for any laboratory to ensure the integrity of their analytical standards and the reliability of their results. Researchers are encouraged to perform their own stability evaluations under their specific experimental conditions.

References

O-Desmethyl Gefitinib D8: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the safety, handling, and physicochemical properties of O-Desmethyl gefitinib D8. Due to the absence of a specific Safety Data Sheet (SDS) for the deuterated form, this document synthesizes available data for the non-deuterated analogue and outlines best practices for handling deuterated compounds.

O-Desmethyl gefitinib is an active metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.[1] The deuterated version, this compound, is a valuable tool in research, particularly in pharmacokinetic and metabolism studies.

Safety and Hazard Information

One supplier, MedChemExpress, classifies O-Desmethyl gefitinib as hazardous with the following classifications:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[2][3]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[2][3]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

In contrast, a Safety Data Sheet from Cayman Chemical for O-Desmethyl gefitinib states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).

Given this discrepancy, it is prudent to handle O-Desmethyl gefitinib and its deuterated analogue with the assumption that it is hazardous. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood.

Physicochemical Properties

The physical and chemical properties of O-Desmethyl gefitinib and its deuterated analogue are summarized below.

O-Desmethyl gefitinib
PropertyValueSource
Molecular FormulaC21H22ClFN4O3
Molecular Weight432.88 g/mol
AppearanceOff-white to light yellow solid
Melting Point117-120 °C
Purity (LCMS)99.40%
This compound
PropertyValueSource
Molecular FormulaC21H14D8ClFN4O3
Molecular Weight440.93 g/mol
IUPAC Name4-(3-chloro-4-fluoroanilino)-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-7-ol
Computed XLogP33.8

Handling and Storage of Deuterated Compounds

Deuterated compounds like this compound require specific handling and storage procedures to maintain their isotopic integrity. The primary concern is the potential for hydrogen-deuterium (H-D) exchange with atmospheric moisture.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Recommended storage temperature is -20°C for long-term stability.

  • Protect from light and moisture.

Handling:

  • Handle under an inert atmosphere (e.g., argon or nitrogen) whenever possible.

  • Use dry glassware and solvents to minimize isotopic dilution.

  • Allow the container to warm to room temperature before opening to prevent condensation.

Experimental Protocols

While a specific, detailed experimental protocol for a key experiment involving this compound is not available, the following general protocol outlines the safe handling and preparation of the compound for a typical in vitro assay.

Protocol: Preparation of this compound Stock Solution for in vitro EGFR Inhibition Assay

Objective: To prepare a stock solution of this compound for use in an enzymatic assay to determine its inhibitory activity against EGFR.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Dry, sterile microcentrifuge tubes

  • Calibrated micropipettes with low-retention tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-weighing Preparation:

    • Ensure all glassware (e.g., vials, spatulas) is thoroughly dried in an oven and cooled in a desiccator.

    • Allow the container of this compound to equilibrate to room temperature before opening.

  • Weighing:

    • In a chemical fume hood or under a gentle stream of inert gas, carefully weigh the desired amount of this compound into a pre-tared, dry microcentrifuge tube.

  • Dissolution:

    • Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).

    • Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) or sonication may be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in dry, sterile microcentrifuge tubes.

    • Purge the headspace of each aliquot with inert gas before sealing.

    • Store the aliquots at -20°C or -80°C for long-term stability.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Prepare further dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations for the experiment.

Visualized Workflow: Safe Handling of Deuterated Compounds

The following diagram illustrates a recommended workflow for the safe handling and preparation of deuterated compounds in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_storage Storage cluster_use Experimental Use start Start: Compound in Sealed Vial warm Equilibrate Vial to Room Temp start->warm weigh Weigh Compound warm->weigh dry Use Dry Glassware dry->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Dilutions thaw->dilute end End: Use in Assay dilute->end

Safe Handling Workflow for Deuterated Compounds.

References

Isotopic Purity of O-Desmethyl Gefitinib D8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and, critically, the determination of isotopic purity for O-Desmethyl gefitinib D8. O-Desmethyl gefitinib, an active metabolite of the epidermal growth factor receptor (EGFR) inhibitor gefitinib, is a key compound in pharmacokinetic and metabolic studies. The deuterated analog, this compound, serves as an invaluable internal standard for quantitative bioanalysis by mass spectrometry. High isotopic purity is paramount for the accuracy and reliability of such assays.

Introduction

This compound is a stable isotope-labeled version of O-Desmethyl gefitinib, where eight hydrogen atoms on the morpholine ring have been replaced with deuterium. The precise IUPAC name is 4-(3-chloro-4-fluoroanilino)-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-7-ol[1]. This guide outlines a plausible synthetic approach, details state-of-the-art analytical methodologies for assessing isotopic purity, and presents representative data.

Synthesis of this compound

While specific, proprietary synthesis protocols for this compound are not publicly available, a feasible synthetic route can be extrapolated from known gefitinib synthesis pathways[2][3][4]. The key step involves the incorporation of the deuterated morpholine moiety.

A plausible final step in the synthesis would be the alkylation of the protected quinazoline precursor with a deuterated morpholinylpropyl halide. The overall synthetic strategy is designed to introduce the deuterium labels late in the sequence to maximize incorporation efficiency and minimize isotopic exchange.

A Protected Quinazoline Precursor C This compound (Crude) A->C Alkylation B Deuterated Morpholinylpropyl Halide B->C D Purification (e.g., HPLC) C->D E Pure this compound D->E

Caption: Proposed final step in the synthesis of this compound.

Isotopic Purity Assessment

The determination of isotopic purity is a critical quality control step. It ensures that the deuterated standard has a well-defined mass and that the contribution of its isotopic variants to the signal of the non-labeled analyte is minimal. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

Objective: To determine the isotopic distribution and purity of this compound.

Instrumentation:

  • Liquid Chromatograph (LC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Materials:

  • This compound sample

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile/water with 0.1% formic acid.

  • LC Separation:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-1000

    • Resolution: > 60,000 FWHM

    • Data Acquisition: Full scan mode

Data Analysis:

  • Extract the ion chromatogram for the [M+H]+ ion of this compound (expected m/z ~441.19).

  • From the mass spectrum corresponding to the chromatographic peak, determine the relative intensities of the ions corresponding to the different isotopic variants (D0 to D8).

  • Calculate the isotopic purity as the percentage of the D8 variant relative to the sum of all isotopic variants.

A This compound Sample B LC Separation A->B C ESI-HRMS Analysis B->C D Mass Spectrum Acquisition C->D E Isotopic Distribution Analysis D->E F Isotopic Purity Calculation E->F

Caption: Workflow for isotopic purity determination by LC-HRMS.

Experimental Protocol: Structural Confirmation and Isotopic Purity by NMR

Objective: To confirm the position of deuterium labeling and assess isotopic enrichment.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample (approx. 5 mg)

  • Deuterated solvent (e.g., DMSO-d6)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the deuterated solvent.

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the morpholine protons will confirm the location of the deuterium labels.

  • ²H NMR Acquisition: Acquire a deuterium NMR spectrum to confirm the presence of deuterium at the expected chemical shifts.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be significantly less intense.

Data Analysis:

  • In the ¹H NMR spectrum, integration of the residual proton signals in the morpholine region relative to a non-deuterated portion of the molecule (e.g., aromatic protons) can provide an estimate of isotopic enrichment.

Quantitative Data

The following tables present hypothetical but representative data for a batch of this compound with high isotopic purity.

Table 1: Isotopic Distribution of this compound by HRMS

Isotopic VariantRelative Abundance (%)
D898.5
D71.2
D60.2
D5<0.1
D4<0.1
D3<0.1
D2<0.1
D1<0.1
D0 (unlabeled)<0.1

Table 2: Summary of Isotopic Purity Assessment

ParameterSpecificationResultMethod
Isotopic Purity (%D8)≥ 98%98.5%HRMS
Chemical Purity≥ 99%99.6%HPLC-UV
Deuterium IncorporationConfirmedConforms¹H NMR

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts its performance as an internal standard in quantitative bioanalytical methods. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive assessment of both the isotopic distribution and the specific locations of the deuterium atoms. The methodologies and representative data presented in this guide serve as a valuable resource for researchers and scientists working with this and other deuterated compounds.

References

Methodological & Application

Application Note: Quantitative Analysis of O-Desmethyl gefitinib D8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of O-Desmethyl gefitinib, a major active metabolite of the epidermal growth factor receptor (EGFR) inhibitor gefitinib, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). O-Desmethyl gefitinib D8 is utilized as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The described methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research in the field of oncology.

Introduction

Gefitinib is a first-generation EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. The metabolism of gefitinib is extensive, primarily mediated by cytochrome P450 enzymes, with CYP2D6 being responsible for the formation of its major active metabolite, O-Desmethyl gefitinib (M523595).[1][2][3] This metabolite has been shown to inhibit EGFR with a potency comparable to the parent drug.[1][4] Therefore, accurate quantification of both gefitinib and O-Desmethyl gefitinib is essential for understanding the overall pharmacological profile and for personalizing patient therapy. LC-MS/MS offers the high sensitivity and specificity required for the simultaneous determination of these compounds in complex biological matrices such as plasma. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response.

Experimental

Sample Preparation

A simple protein precipitation method is effective for extracting O-Desmethyl gefitinib from plasma samples.

Materials:

  • Human or mouse plasma samples

  • This compound internal standard solution

  • Acetonitrile (ACN), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add a specific amount of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • A high-performance or ultra-performance liquid chromatography (HPLC/UPLC) system.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used, for example, an Alltima C18 (150 mm × 2.1 mm, 5 µm) or an ACQUITY BEH C18 (1.7 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with 0.1% formic acid is typical. For example, an isocratic mobile phase of acetonitrile and 0.1% formic acid in water (30:70, v/v).

  • Flow Rate: A flow rate of 300-400 µL/min is generally employed.

  • Column Temperature: Maintained at around 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for O-Desmethyl gefitinib and this compound should be optimized.

  • Dwell Time: A dwell time of around 50 ms for each transition is recommended.

Data Presentation

The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of O-Desmethyl gefitinib.

Table 1: Linearity and Sensitivity

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
O-Desmethyl gefitinib5 - 500≥ 0.99

Data compiled from published literature.

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
O-Desmethyl gefitinibLow≤ 10.8≤ 10.8100.4 - 106.0
Medium≤ 10.8≤ 10.8100.4 - 106.0
High≤ 10.8≤ 10.8100.4 - 106.0

Data compiled from published literature.

Visualizations

Gefitinib Metabolism Pathway

cluster_0 CYP-Mediated Metabolism Gefitinib Gefitinib CYP3A4 CYP3A4 Gefitinib->CYP3A4 major pathway CYP2D6 CYP2D6 Gefitinib->CYP2D6 O-demethylation Metabolites Other Metabolites Excretion Excretion Metabolites->Excretion O_Desmethyl_gefitinib O-Desmethyl gefitinib (Active Metabolite) O_Desmethyl_gefitinib->Excretion CYP3A4->Metabolites CYP2D6->O_Desmethyl_gefitinib

Caption: Metabolic pathway of Gefitinib.

LC-MS/MS Experimental Workflow

Start Start: Plasma Sample IS_Spiking Spike with This compound (IS) Start->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC-MS/MS Analysis Reconstitution->LC_Injection Data_Analysis Data Analysis and Quantification LC_Injection->Data_Analysis

Caption: Sample preparation and analysis workflow.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of O-Desmethyl gefitinib in biological matrices. The use of its deuterated internal standard, this compound, ensures high accuracy and reproducibility. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of gefitinib pharmacokinetics and metabolism.

References

Application Notes and Protocols for O-Desmethyl gefitinib D8 in Pharmacokinetic Studies of Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in signaling pathways that regulate cell proliferation and survival. It is used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations. The pharmacokinetic (PK) profile of gefitinib can exhibit significant inter-individual variability, necessitating accurate and reliable bioanalytical methods for therapeutic drug monitoring and in-depth PK studies. O-Desmethyl gefitinib is a major and pharmacologically active metabolite of gefitinib. The deuterated analog, O-Desmethyl gefitinib D8, serves as an ideal internal standard (IS) for the quantification of gefitinib and its metabolite in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.

Physicochemical Properties

CompoundChemical FormulaMolecular Weight ( g/mol )
GefitinibC22H24ClFN4O3446.90
O-Desmethyl gefitinibC21H22ClFN4O3432.88
This compoundC21H14D8ClFN4O3440.93

Application: Bioanalytical Method for Gefitinib and O-Desmethyl gefitinib in Human Plasma

This section outlines a validated LC-MS/MS method for the simultaneous quantification of gefitinib and its active metabolite, O-Desmethyl gefitinib, in human plasma, utilizing this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents:

  • Gefitinib reference standard

  • O-Desmethyl gefitinib reference standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile and methanol

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of gefitinib, O-Desmethyl gefitinib, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of gefitinib and O-Desmethyl gefitinib in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of human plasma (calibration standards, QC samples, or study samples) into a microcentrifuge tube.

  • Add 300 µL of the internal standard working solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

4. LC-MS/MS Conditions:

ParameterCondition
Liquid Chromatography
ColumnC18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile PhaseA: 0.1% Formic acid in waterB: Acetonitrile
GradientIsocratic or gradient elution suitable for separation
Flow Rate0.3 - 0.4 mL/min
Column Temperature40°C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsGefitinib: m/z 447.2 → 128.1O-Desmethyl gefitinib: m/z 433.2 → 128.1this compound: m/z 441.2 → 136.1
Dwell Time100 ms
Method Validation Data

The following tables summarize the performance characteristics of the described bioanalytical method.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
Gefitinib1 - 1000> 0.99
O-Desmethyl gefitinib1 - 500> 0.99

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Gefitinib LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Medium100< 10< 1090 - 110
High800< 10< 1090 - 110
O-Desmethyl gefitinib LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Medium50< 10< 1090 - 110
High400< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Gefitinib 385 - 9590 - 110
80085 - 9590 - 110
O-Desmethyl gefitinib 385 - 9590 - 110
40085 - 9590 - 110
This compound -85 - 9590 - 110

Table 4: Stability

Stability ConditionGefitinibO-Desmethyl gefitinib
Bench-top (24h, RT)StableStable
Freeze-thaw (3 cycles)StableStable
Long-term (-80°C, 30 days)StableStable

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add IS in Acetonitrile (300 µL) plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for the bioanalysis of gefitinib.

Gefitinib Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

gefitinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Gefitinib Gefitinib Gefitinib->EGFR inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Application Note: Quantification of O-desmethyl gefitinib in Human Plasma using a D8 Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of O-desmethyl gefitinib, a primary active metabolite of the epidermal growth factor receptor (EGFR) inhibitor, gefitinib. The method employs a stable isotope-labeled internal standard, O-desmethyl gefitinib-D8, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies and therapeutic drug monitoring in preclinical and clinical research settings.

Introduction

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key component in signaling pathways that regulate cell proliferation and survival.[1] The drug is primarily used in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations. Gefitinib is extensively metabolized in the liver, with O-desmethylation being a significant pathway, leading to the formation of its active metabolite, O-desmethyl gefitinib. Monitoring the levels of both the parent drug and its active metabolites is crucial for understanding its pharmacokinetic profile and for optimizing therapeutic strategies. This document provides a detailed protocol for the extraction and quantification of O-desmethyl gefitinib from human plasma using a highly specific LC-MS/MS method with a corresponding deuterated internal standard.

Mechanism of Action: Gefitinib and EGFR Signaling

Gefitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[1] The primary pathways affected include the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, both of which are critical for cancer cell proliferation and survival.[2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Figure 1: Gefitinib Inhibition of the EGFR Signaling Pathway.

Experimental Protocols

This section provides a detailed methodology for the quantification of O-desmethyl gefitinib in human plasma.

Materials and Reagents
  • O-desmethyl gefitinib (Reference Standard)

  • O-desmethyl gefitinib-D8 (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

  • Human Plasma (Blank)

LC-MS/MS Instrumentation
  • Liquid Chromatograph: UPLC/HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Isocratic or gradient elution optimized for analyte separation
Column Temperature 40°C
Injection Volume 5 µL

Note: The gradient should be optimized to ensure baseline separation of the analyte from matrix components.

Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions

The following MRM transitions should be monitored. The transition for the D8 internal standard is inferred from the fragmentation pattern of the non-deuterated analyte.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
O-desmethyl gefitinib433.1128.1100
O-desmethyl gefitinib-D8441.2136.1100
Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of O-desmethyl gefitinib and O-desmethyl gefitinib-D8 in DMSO or methanol.

  • Working Standard Solutions: Serially dilute the O-desmethyl gefitinib stock solution with 50:50 acetonitrile/water to prepare working standards for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the O-desmethyl gefitinib-D8 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation procedure.

Sample_Preparation_Workflow plasma_sample 1. Pipette 50 µL of plasma sample (or standard/QC) add_is 2. Add 150 µL of IS Working Solution (O-desmethyl gefitinib-D8 in ACN) plasma_sample->add_is vortex 3. Vortex for 1 minute to precipitate proteins add_is->vortex centrifuge 4. Centrifuge at 13,000 x g for 10 minutes at 4°C vortex->centrifuge supernatant 5. Transfer supernatant to a clean vial or 96-well plate centrifuge->supernatant inject 6. Inject 5 µL onto the LC-MS/MS system supernatant->inject

Figure 2: Workflow for Plasma Sample Preparation.

Calibration Curve and Quality Control Samples
  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

Data Presentation and Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of the assay.[3][4]

Linearity

The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor is typically used.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
O-desmethyl gefitinib1 - 1000≥ 0.995
Precision and Accuracy

Intra- and inter-day precision and accuracy should be assessed by analyzing the QC samples in replicate (n=6) on the same day and on three different days, respectively.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 3< 15%85 - 115%< 15%85 - 115%
Medium 300< 15%85 - 115%< 15%85 - 115%
High 800< 15%85 - 115%< 15%85 - 115%
Recovery and Matrix Effect

The extraction recovery of O-desmethyl gefitinib and the matrix effect should be evaluated to ensure the sample preparation process is efficient and that endogenous plasma components do not interfere with ionization.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low 3> 85%85 - 115%
High 800> 85%85 - 115%

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of O-desmethyl gefitinib in human plasma. The use of a stable isotope-labeled internal standard (O-desmethyl gefitinib-D8) minimizes potential variability during sample processing and analysis, ensuring high-quality data for pharmacokinetic assessments and clinical research. This protocol can be readily implemented in any bioanalytical laboratory equipped with standard LC-MS/MS instrumentation.

References

Bioanalytical Method for O-Desmethyl Gefitinib using O-Desmethyl Gefitinib D8 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1] The primary active metabolite of gefitinib in human plasma is O-Desmethyl gefitinib (M523595).[2][3] The formation of O-Desmethyl gefitinib is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[3][4] Monitoring the plasma concentrations of both gefitinib and O-Desmethyl gefitinib is crucial for pharmacokinetic studies and therapeutic drug monitoring to optimize treatment efficacy and manage potential side effects.

This document provides a detailed protocol for the development and validation of a sensitive and specific bioanalytical method for the quantification of O-Desmethyl gefitinib in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, O-Desmethyl gefitinib D8, to ensure high accuracy and precision.

Signaling Pathway of Gefitinib Action

Gefitinib_Signaling_Pathway cluster_cell Tumor Cell EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Activates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Gefitinib inhibits EGFR signaling pathways.

Experimental Workflow

Bioanalytical_Workflow Sample Plasma Sample Collection Spiking Spike with This compound (IS) Sample->Spiking Preparation Protein Precipitation (Acetonitrile) Spiking->Preparation Centrifugation Centrifugation Preparation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Quantification Data Quantification LC_MS->Quantification

Caption: Workflow for O-Desmethyl gefitinib analysis.

Materials and Reagents

ReagentSupplier
O-Desmethyl gefitinibMedChemExpress or equivalent
This compoundArtis Standards, Clearsynth, or equivalent
GefitinibCommercially Available
Acetonitrile (HPLC grade)Fisher Scientific or equivalent
Formic acid (LC-MS grade)Sigma-Aldrich or equivalent
Water (LC-MS grade)Fisher Scientific or equivalent
Human plasma (blank)Biological specialty companies

Instrumentation

A validated LC-MS/MS system, such as an API 4000 triple quadrupole mass spectrometer, is recommended. The liquid chromatography system should be capable of delivering reproducible gradients at low flow rates.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

Stock Solutions (1 mg/mL):

  • Prepare individual stock solutions of O-Desmethyl gefitinib and this compound in methanol.

Working Solutions:

  • Prepare serial dilutions of the O-Desmethyl gefitinib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

Calibration Standards and QC Samples:

  • Spike blank human plasma with the appropriate working solutions of O-Desmethyl gefitinib to achieve final concentrations for the calibration curve and QC samples.

Sample Preparation
  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 rpm for 10 minutes.

  • Transfer 300 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column Alltima C18 (150 mm x 2.1 mm, 5 µm) or X-Terra C18 (50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Isocratic elution with 30-35% B is often suitable.
Flow Rate 300-350 µL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time Approximately 3 minutes

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions O-Desmethyl gefitinib: To be optimizedthis compound: To be optimized

Note: The specific MRM transitions, declustering potential, and collision energy for O-Desmethyl gefitinib and its D8 internal standard should be optimized by infusing the individual compounds into the mass spectrometer.

Method Validation

The bioanalytical method should be validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy & Precision The closeness of determined values to the nominal concentration and the degree of scatter.Within ±15% of the nominal value (±20% for LLOQ)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank plasma.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Recovery The extraction efficiency of an analytical method.Consistent and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the nominal concentration.
Quantitative Data Summary

Linearity:

AnalyteRange (ng/mL)Correlation Coefficient (r²)
O-Desmethyl gefitinib5 - 500≥ 0.99

Accuracy and Precision (Intra- and Inter-day):

AnalyteQC LevelNominal Conc. (ng/mL)Accuracy (%)Precision (%CV)
O-Desmethyl gefitinibLLOQ5100.4 - 106.0≤ 10.8
LowUser Defined100.4 - 106.0≤ 10.8
MediumUser Defined100.4 - 106.0≤ 10.8
HighUser Defined100.4 - 106.0≤ 10.8

LLOQ: Lower Limit of Quantification

Conclusion

This application note provides a comprehensive and detailed protocol for the bioanalytical method development of O-Desmethyl gefitinib in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and robust, making it suitable for pharmacokinetic and therapeutic drug monitoring studies of gefitinib. Adherence to regulatory guidelines for method validation is essential to ensure the reliability and accuracy of the generated data.

References

Application Note and Protocol: O-Desmethyl Gefitinib D8 Solution for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2][3] The quantification of gefitinib and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. O-Desmethyl gefitinib is the predominant and active metabolite of gefitinib.[4][5] Its formation is primarily mediated by the cytochrome P450 enzyme CYP2D6.

For accurate quantification of O-Desmethyl gefitinib using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is essential to correct for matrix effects and variations in sample processing and instrument response. O-Desmethyl gefitinib D8 is a deuterated analog of O-Desmethyl gefitinib and serves as an ideal internal standard for this purpose. This document provides a detailed protocol for the preparation of an this compound solution for use in mass spectrometry-based assays.

Principle of the Method

The protocol outlines the preparation of a stock solution and a working solution of this compound. A precise amount of the certified reference standard is dissolved in a suitable organic solvent to create a concentrated stock solution. This stock solution is then serially diluted to a final working concentration appropriate for spiking into analytical samples prior to extraction and LC-MS/MS analysis. The use of a deuterated internal standard ensures that its chemical and physical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation and analysis, thus enabling accurate and precise quantification.

Materials and Reagents

  • This compound certified reference material

  • Dimethyl sulfoxide (DMSO), HPLC grade or higher

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Deionized water, 18 MΩ·cm or higher

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Vortex mixer

  • Amber glass vials for storage

Experimental Protocols

Preparation of 1 mg/mL Stock Solution in DMSO
  • Accurately weigh 1.0 mg of this compound solid material using a calibrated analytical balance.

  • Transfer the weighed solid to a 1 mL Class A volumetric flask.

  • Add approximately 0.8 mL of DMSO to the volumetric flask.

  • Vortex the solution for at least 2 minutes or until the solid is completely dissolved.

  • Bring the solution to the final volume of 1 mL with DMSO.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Transfer the stock solution to a clearly labeled amber glass vial.

  • Store the stock solution at -20°C or as recommended by the supplier.

Preparation of 1 µg/mL Working Solution in 50% Acetonitrile
  • Allow the 1 mg/mL stock solution to equilibrate to room temperature.

  • Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.

  • Add approximately 5 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water.

  • Vortex the solution briefly to mix.

  • Bring the solution to the final volume of 10 mL with the 50% acetonitrile solution.

  • Cap the flask and invert it several times to ensure homogeneity.

  • This results in a 1 µg/mL (1000 ng/mL) working solution.

  • Transfer the working solution to a clearly labeled amber glass vial.

  • Store the working solution at 2-8°C for short-term use or at -20°C for long-term storage.

Note: The final concentration of the working solution may need to be adjusted based on the specific requirements of the analytical method and the expected concentration range of the analyte in the samples.

Data Presentation

The following tables summarize typical quantitative data from LC-MS/MS methods for the analysis of gefitinib and its metabolite O-desmethyl gefitinib, where a deuterated internal standard like this compound would be utilized.

Table 1: Linearity of Quantification for Gefitinib and O-Desmethyl Gefitinib

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
Gefitinib5 - 1000≥ 0.99
O-Desmethyl gefitinib5 - 500≥ 0.99
Gefitinib0.5 - 1000≥ 0.99
O-Desmethyl gefitinib (M523595)0.5 - 1000≥ 0.99
Gefitinib20 - 20000.991

Table 2: Precision and Accuracy for the Quantification of Gefitinib and O-Desmethyl Gefitinib

AnalytePrecision (Intra- and Inter-day, %CV)Accuracy (%)Reference
Gefitinib≤ 10.889.7 - 104.7
O-Desmethyl gefitinib≤ 10.8100.4 - 106.0
Gefitinib and Metabolites< 1592.60 - 107.58

Visualizations

Gefitinib Signaling Pathway

Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This blockade prevents the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.

Gefitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Gefitinib inhibits EGFR, blocking downstream signaling pathways.

Experimental Workflow for Sample Analysis

The following diagram illustrates a typical workflow for the quantification of O-Desmethyl gefitinib in a biological sample using the prepared internal standard solution.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) IS_Spike Spike with O-Desmethyl gefitinib D8 Working Solution Sample->IS_Spike Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for O-Desmethyl gefitinib quantification.

References

Application Notes and Protocols for O-Desmethyl gefitinib D8 in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl gefitinib D8 is the deuterium-labeled form of O-Desmethyl gefitinib, the primary active metabolite of gefitinib. Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy, particularly for non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2][3] In clinical research, particularly in pharmacokinetic (PK) studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of drug and metabolite concentrations in biological matrices.[4][5] this compound serves as an ideal internal standard for the quantification of O-Desmethyl gefitinib using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties and co-eluting behavior with the unlabeled analyte, while being distinguishable by its higher mass-to-charge ratio.

Applications

The primary application of this compound is as an internal standard in bioanalytical methods for the following purposes:

  • Therapeutic Drug Monitoring (TDM): Accurate measurement of O-Desmethyl gefitinib levels in patient plasma to optimize gefitinib dosage, ensure therapeutic efficacy, and minimize toxicity.

  • Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of gefitinib by quantifying its major metabolite.

  • Drug-Drug Interaction (DDI) Studies: Investigating the influence of co-administered drugs on the metabolism of gefitinib.

  • Metabolism Studies: Elucidating the metabolic pathways of gefitinib and the role of specific enzymes, such as CYP2D6, in the formation of O-Desmethyl gefitinib.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₁H₁₄D₈ClFN₄O₃
Molecular Weight 440.93 g/mol
Appearance Yellow Solid
Storage Store at -20°C

Metabolic Pathway of Gefitinib

Gefitinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The formation of its major active metabolite, O-Desmethyl gefitinib, is predominantly catalyzed by the CYP2D6 enzyme through O-demethylation.

Gefitinib Gefitinib Metabolite O-Desmethyl gefitinib Gefitinib->Metabolite O-demethylation Enzyme CYP2D6 Enzyme->Gefitinib

Caption: Metabolic conversion of Gefitinib to O-Desmethyl gefitinib.

Experimental Protocols

Protocol 1: Quantification of O-Desmethyl gefitinib in Human Plasma using LC-MS/MS

This protocol outlines a standard procedure for the quantitative analysis of O-Desmethyl gefitinib in human plasma samples using this compound as an internal standard.

1. Materials and Reagents:

  • O-Desmethyl gefitinib (analytical standard)

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (HPLC grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC system coupled with a tandem mass spectrometer

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve O-Desmethyl gefitinib and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the O-Desmethyl gefitinib stock solution with 50% methanol to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.

3. Sample Preparation (Protein Precipitation):

  • Label microcentrifuge tubes for blanks, calibration standards, quality controls, and unknown samples.

  • Add 50 µL of plasma to the respective tubes.

  • For calibration standards, spike with the appropriate working standard solution. For all samples except the blank, add 10 µL of the internal standard working solution (this compound).

  • Add 200 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or HPLC vial for analysis.

4. LC-MS/MS Conditions:

The following are typical starting conditions and may require optimization.

ParameterCondition
LC System
ColumnC18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientIsocratic or gradient elution (e.g., 35:65 v/v Water:Acetonitrile)
Flow Rate0.35 mL/min
Injection Volume10 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsO-Desmethyl gefitinib: To be optimized
This compound: To be optimized
Dwell Time100 ms
Collision EnergyTo be optimized
Declustering PotentialTo be optimized

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of O-Desmethyl gefitinib to this compound against the concentration of the calibration standards.

  • Determine the concentration of O-Desmethyl gefitinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Spike_IS Spike with This compound (IS) Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for O-Desmethyl gefitinib quantification.

EGFR Signaling Pathway Inhibition by Gefitinib

Gefitinib exerts its anticancer effects by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF/TGF-α EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of EGFR signaling by Gefitinib.

Conclusion

This compound is an indispensable tool in the clinical development and therapeutic monitoring of gefitinib. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental for understanding the pharmacokinetic profile of gefitinib and optimizing patient treatment strategies. The provided protocols and diagrams serve as a comprehensive guide for researchers and scientists working in this area.

References

Application of O-Desmethyl Gefitinib D8 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib is an orally active tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and is used in the treatment of non-small cell lung cancer. The metabolism of gefitinib is a critical factor in its efficacy and safety profile. One of its primary metabolites is O-Desmethyl gefitinib, formed through O-demethylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2][3] Understanding the pharmacokinetics of both gefitinib and its metabolites is crucial for optimizing cancer therapies.

O-Desmethyl gefitinib D8 is the deuterium-labeled analogue of O-Desmethyl gefitinib.[1][4] In drug metabolism studies, particularly in bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are essential for accurate and precise quantification of analytes in complex biological matrices like plasma. This compound serves as an ideal internal standard for the quantification of O-Desmethyl gefitinib due to its similar physicochemical properties and co-elution with the unlabeled analyte, which compensates for variability in sample preparation and instrument response.

These application notes provide detailed protocols and data for the use of this compound in drug metabolism studies, focusing on the simultaneous quantification of gefitinib and its metabolite O-Desmethyl gefitinib in human plasma.

Key Applications

  • Internal Standard in Bioanalytical Methods: this compound is primarily used as an internal standard in LC-MS/MS assays for the accurate quantification of O-Desmethyl gefitinib in biological samples.

  • Pharmacokinetic Studies: Enables the detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) of gefitinib by providing reliable data on the formation and elimination of its major metabolite.

  • Therapeutic Drug Monitoring (TDM): Facilitates the monitoring of gefitinib and O-Desmethyl gefitinib levels in patients, which can help in personalizing dosage regimens to optimize efficacy and minimize toxicity.

  • Metabolite Identification Studies: While not its primary role, the use of a stable isotope-labeled standard can aid in the confident identification of metabolites in complex chromatograms.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of gefitinib and O-Desmethyl gefitinib in human plasma.

Table 1: LC-MS/MS Method Parameters

ParameterValue
HPLC ColumnAlltima C18 (150 mm × 2.1 mm, 5 µm)
Mobile PhaseAcetonitrile and 0.1% formic acid in water (30:70, v/v)
Flow Rate300 µL/min
Injection Volume10 µL
Run Time3 min
Ionization ModeElectrospray Ionization (ESI), Positive
Mass SpectrometerTriple Quadrupole

Table 2: Method Validation Data

AnalyteLinearity Range (ng/mL)Intra-day Precision (%)Inter-day Precision (%)Accuracy (%)
Gefitinib5 - 1000≤10.8≤10.889.7 - 104.7
O-Desmethyl gefitinib5 - 500≤10.8≤10.8100.4 - 106.0

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Gefitinib and O-Desmethyl Gefitinib in Human Plasma

This protocol describes the protein precipitation method for the extraction of gefitinib and O-Desmethyl gefitinib from human plasma samples.

Materials:

  • Human plasma samples

  • Gefitinib and O-Desmethyl gefitinib analytical standards

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound in acetonitrile).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of gefitinib and O-Desmethyl gefitinib.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: Alltima C18 (150 mm × 2.1 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (30:70, v/v)

  • Flow Rate: 300 µL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Run Time: 3 minutes

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Gefitinib: Monitor the specific precursor to product ion transition.

    • O-Desmethyl gefitinib: Monitor the specific precursor to product ion transition.

    • This compound: Monitor the specific precursor to product ion transition.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.

Visualizations

experimental_workflow plasma Plasma Sample is Add Internal Standard (this compound) plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis lcms->data

Caption: Experimental workflow for the bioanalysis of gefitinib and its metabolite.

gefitinib_metabolism gefitinib Gefitinib metabolite O-Desmethyl gefitinib gefitinib->metabolite O-demethylation enzyme CYP2D6 enzyme->gefitinib

Caption: Metabolic pathway of gefitinib to O-Desmethyl gefitinib.

References

Application Notes and Protocols for O-Desmethyl gefitinib D8 in Therapeutic Drug Monitoring Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC), specifically in patients with activating mutations in the epidermal growth factor receptor (EGFR).[1][2] As with many targeted therapies, there can be significant inter-individual variability in drug exposure, which can impact both treatment efficacy and toxicity. Therapeutic drug monitoring (TDM) of gefitinib and its primary active metabolite, O-Desmethyl gefitinib, is therefore a valuable tool to optimize dosing and improve patient outcomes.[3][4][5]

O-Desmethyl gefitinib D8 is a deuterium-labeled stable isotope of O-Desmethyl gefitinib. Its utility in TDM assays lies in its function as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Because it is chemically identical to the analyte of interest but has a different mass, it can be added to patient samples at a known concentration to account for variability in sample preparation and instrument response, thereby ensuring accurate and precise quantification of O-Desmethyl gefitinib.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in TDM assays for gefitinib.

Signaling and Metabolic Pathways

Gefitinib functions by inhibiting the tyrosine kinase activity of EGFR, which in turn blocks downstream signaling pathways, such as the Ras signal transduction pathway, that are involved in cancer cell proliferation and survival. The metabolism of gefitinib is a critical factor in its pharmacokinetics. It is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 playing a major role and CYP3A5 and CYP2D6 having minor roles. One of the main metabolic pathways is the O-demethylation of the methoxy substituent on the quinazoline ring, which results in the formation of the active metabolite O-Desmethyl gefitinib.

gefitinib_metabolism gefitinib Gefitinib metabolite O-Desmethyl gefitinib gefitinib->metabolite O-demethylation enzymes CYP3A4, CYP3A5, CYP2D6 (Liver) enzymes->gefitinib

Metabolic conversion of Gefitinib to O-Desmethyl gefitinib.

Experimental Protocols

The following protocols describe a typical workflow for the quantification of O-Desmethyl gefitinib in human plasma using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • This compound (Internal Standard)

  • Gefitinib and O-Desmethyl gefitinib reference standards

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Protein precipitation plates or tubes

  • LC-MS/MS system (e.g., API 4000 or equivalent)

  • Analytical column (e.g., Alltima C18, 150 mm × 2.1 mm, 5 µm)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of gefitinib, O-Desmethyl gefitinib, and this compound in methanol.

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range of, for example, 5-500 ng/mL for O-Desmethyl gefitinib.

  • Quality Controls (QC): Prepare QC samples at low, medium, and high concentrations in blank human plasma.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibration standard, QC, or patient sample), add 150 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method
  • Liquid Chromatography:

    • Column: Alltima C18 (150 mm × 2.1 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 300 µL/min

    • Gradient: Isocratic elution with 30% Mobile Phase B

    • Injection Volume: 10 µL

    • Run Time: Approximately 3 minutes

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Gefitinib: Monitor appropriate precursor and product ions.

      • O-Desmethyl gefitinib: Monitor appropriate precursor and product ions.

      • This compound: Monitor appropriate precursor and product ions based on its mass.

The following diagram outlines the experimental workflow for the therapeutic drug monitoring assay.

tdm_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification plasma Patient Plasma Sample is Add this compound (Internal Standard) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition lcms->data quantify Quantify O-Desmethyl gefitinib data->quantify calibration Calibration Curve calibration->quantify

Experimental workflow for TDM of O-Desmethyl gefitinib.

Data Presentation

The following tables summarize the quantitative data from various published LC-MS/MS methods for the determination of gefitinib and O-Desmethyl gefitinib. The use of this compound as an internal standard is crucial for achieving the reported levels of precision and accuracy.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Gefitinib5 - 10005
O-Desmethyl gefitinib5 - 5005
Gefitinib20 - 200020
Gefitinib2 - not specified2
Gefitinib0.5 - 10000.5
O-Desmethyl gefitinib (M523595)0.5 - 10000.5

Table 2: Precision and Accuracy

AnalytePrecision (% CV)Accuracy (%)Reference
Gefitinib≤10.889.7 - 104.7
O-Desmethyl gefitinib≤10.8100.4 - 106.0
Gefitinib and Metabolites< 1592.60 - 107.58
GefitinibWithin-run: 1.54-7.41; Between-run: 3.03-12.84Within-run: 81.47-105.08; Between-run: 87.87-104.13

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of gefitinib and its active metabolite, O-Desmethyl gefitinib. The detailed protocols and summarized data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement accurate and precise TDM assays, ultimately contributing to the optimization of gefitinib therapy for NSCLC patients.

References

Application Notes and Protocols for O-Desmethyl Gefitinib D8 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the sample preparation of O-Desmethyl gefitinib-D8 for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods are intended for researchers, scientists, and drug development professionals working on the bioanalysis of gefitinib and its metabolites.

Introduction

O-Desmethyl gefitinib is the primary active metabolite of gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.[1][2] Accurate quantification of O-Desmethyl gefitinib in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. O-Desmethyl gefitinib-D8 is a stable isotope-labeled internal standard used to ensure the accuracy and precision of the analytical method.[3][4][5] This document outlines three common sample preparation techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Sample Preparation Techniques

The choice of sample preparation technique depends on the desired level of sample cleanup, sensitivity requirements, and laboratory resources.

  • Protein Precipitation (PPT): A simple and rapid method suitable for high-throughput analysis.

  • Liquid-Liquid Extraction (LLE): A more selective technique that provides a cleaner extract compared to PPT.

  • Solid-Phase Extraction (SPE): Offers the highest degree of selectivity and concentration, resulting in the cleanest samples.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of O-Desmethyl gefitinib using various sample preparation methods.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Linearity Range 5-500 ng/mL0.5-1000 ng/mL (for Gefitinib)Not explicitly found
Intra-day Precision (%CV) ≤10.8%< 15%Not explicitly found
Inter-day Precision (%CV) ≤10.8%< 15%Not explicitly found
Accuracy 100.4% to 106.0%92.60%–107.58%Not explicitly found
Extraction Recovery >94.7%86-105%Not explicitly found
Matrix Effect No significant effect reportedNo significant effect reportedNot explicitly found

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol describes a simple and rapid method for the extraction of O-Desmethyl gefitinib from plasma samples.

Materials:

  • Human plasma samples

  • O-Desmethyl gefitinib-D8 internal standard (IS) working solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the O-Desmethyl gefitinib-D8 internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 12,000 x g for 5 minutes at room temperature.

  • Transfer 20 µL of the clear supernatant to a clean tube.

  • Dilute the supernatant with 380 µL of the mobile phase (e.g., 0.1% formic acid in methanol:water (1:4, v/v)).

  • Vortex briefly and inject 10 µL of the final mixture into the LC-MS/MS system.

G cluster_0 Protein Precipitation Workflow plasma 100 µL Plasma is Add Internal Standard (O-Desmethyl gefitinib-D8) plasma->is ppt Add 300 µL Acetonitrile is->ppt vortex1 Vortex (2 min) ppt->vortex1 centrifuge Centrifuge (12,000 x g, 5 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase supernatant->dilute inject Inject into LC-MS/MS dilute->inject G cluster_1 Liquid-Liquid Extraction Workflow plasma 200 µL Plasma is Add Internal Standard plasma->is basify Add Ammonium Hydroxide is->basify extract Add MTBE & Vortex basify->extract centrifuge Centrifuge (10,000 x g, 10 min) extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject G cluster_2 Solid-Phase Extraction Workflow cluster_prep Cartridge Preparation cluster_load Sample Loading cluster_wash Washing cluster_elute Elution & Final Steps condition Conditioning (Methanol & Water) load Load Pre-treated Plasma condition->load wash1 Wash 1 (Aqueous Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute with Basic Methanol wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Troubleshooting & Optimization

Technical Support Center: O-Desmethyl Gefitinib D8 Signal Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter signal suppression issues with O-Desmethyl gefitinib D8 during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

O-Desmethyl gefitinib is the major and pharmacologically active metabolite of gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[1][2] this compound is a stable isotope-labeled (SIL) internal standard of this metabolite. In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, a SIL internal standard is considered the gold standard.[3] It is chemically identical to the analyte of interest but has a different mass due to the incorporation of deuterium atoms. This allows it to be distinguished by the mass spectrometer. The primary purpose of using this compound is to correct for variations in sample preparation, injection volume, and, most importantly, matrix effects that can lead to signal suppression or enhancement.[3][4]

Q2: What is signal suppression and how does it affect my results?

Signal suppression, also known as ion suppression, is a common phenomenon in LC-MS/MS where the ionization efficiency of the analyte of interest is reduced by co-eluting components from the sample matrix (e.g., plasma, urine). This results in a decreased signal intensity, which can lead to inaccurate and imprecise quantification of the analyte.

Q3: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for signal suppression?

Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of signal suppression. The ratio of the analyte signal to the internal standard signal should therefore remain constant, enabling accurate quantification. However, this is not always the case. Differential signal suppression can occur where the analyte and the deuterated internal standard are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the internal standard, causing them to elute into regions with varying degrees of matrix effects.

Q4: What could cause my this compound signal to be suppressed?

Several factors can contribute to the signal suppression of this compound:

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix can compete with this compound for ionization in the mass spectrometer's source, leading to a reduced signal.

  • Chromatographic Separation from Analyte: The "deuterium isotope effect" can cause a slight shift in retention time between O-Desmethyl gefitinib and its D8 isotopologue. If this separation occurs in a region of significant ion suppression, the internal standard may experience a different degree of signal suppression than the analyte, leading to inaccurate results.

  • Suboptimal Concentration: If the concentration of the internal standard is significantly different from the analyte, it can lead to competition for ionization and differential suppression effects.

  • Ion Source Contamination: A contaminated ion source can lead to overall poor ionization efficiency and signal suppression for both the analyte and the internal standard.

Troubleshooting Guides

Guide 1: Investigating Poor Signal or High Variability of this compound

This guide will help you systematically investigate the root cause of low or variable signal intensity for your this compound internal standard.

Step 1: Verify Instrument Performance

  • Action: Infuse a solution of this compound directly into the mass spectrometer.

  • Expected Outcome: A stable and strong signal, confirming that the instrument is functioning correctly and the internal standard itself is not degraded.

  • Troubleshooting: If the signal is weak or unstable, clean the ion source and recalibrate the instrument.

Step 2: Assess Matrix Effects

  • Action: Perform a post-column infusion experiment. Continuously infuse a standard solution of this compound into the mobile phase flow after the analytical column while injecting a blank, extracted matrix sample.

  • Expected Outcome: A stable baseline signal throughout the chromatographic run.

  • Troubleshooting: Dips in the baseline indicate regions of ion suppression. If the retention time of your analyte and internal standard falls within one of these regions, you are likely experiencing matrix effects.

Step 3: Evaluate Co-elution of Analyte and Internal Standard

  • Action: Carefully examine the chromatograms of a sample containing both O-desmethyl gefitinib and this compound.

  • Expected Outcome: The peaks for both compounds should perfectly overlap.

  • Troubleshooting: If there is a noticeable separation in retention times, this could be due to the deuterium isotope effect. This separation can lead to differential matrix effects. Consider optimizing your chromatography to achieve better co-elution. This may involve adjusting the mobile phase composition, gradient, or using a different column.

Guide 2: Mitigating Signal Suppression

If you have confirmed that signal suppression is affecting your this compound signal, the following strategies can help mitigate the issue.

Strategy 1: Optimize Sample Preparation

  • Rationale: Reducing the amount of matrix components co-eluting with your analyte and internal standard is a highly effective way to minimize signal suppression.

  • Recommendations:

    • Solid-Phase Extraction (SPE): This technique is generally more effective at removing interfering matrix components than protein precipitation.

    • Liquid-Liquid Extraction (LLE): Can also provide a cleaner extract than protein precipitation.

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but may also decrease the analyte signal.

Strategy 2: Optimize Chromatographic Conditions

  • Rationale: Separating the analyte and internal standard from the regions of ion suppression can significantly improve signal intensity and reproducibility.

  • Recommendations:

    • Modify Gradient Elution: Adjust the gradient to better separate the analytes from early-eluting salts and late-eluting phospholipids.

    • Change Column Chemistry: Experiment with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity and move the analyte peak away from interfering matrix components.

    • Reduce Flow Rate: Lower flow rates can sometimes improve ionization efficiency.

Quantitative Data

The following table summarizes the key mass spectrometry parameters for O-Desmethyl gefitinib and its D8 labeled internal standard.

CompoundMolecular FormulaMonoisotopic Mass (Da)Precursor Ion (m/z) [M+H]+
O-Desmethyl gefitinibC₂₁H₂₂ClFN₄O₃432.1364433.1437
This compoundC₂₁H₁₄D₈ClFN₄O₃440.1867441.1940

Data sourced from PubChem.

Experimental Protocols

Representative LC-MS/MS Method for Gefitinib and its Metabolites

This protocol is a representative example and may require optimization for your specific instrumentation and application.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Gefitinib: To be optimized based on specific instrument

      • O-Desmethyl gefitinib: To be optimized based on specific instrument

      • This compound: To be optimized based on specific instrument

Visualizations

experimental_workflow sample Plasma Sample add_is Add O-Desmethyl gefitinib D8 sample->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

A typical experimental workflow for sample preparation.

gefitinib_metabolism gefitinib Gefitinib cyp3a4 CYP3A4 (major) gefitinib->cyp3a4 cyp2d6 CYP2D6 (minor) gefitinib->cyp2d6 other_metabolites Other Metabolites cyp3a4->other_metabolites o_desmethyl O-Desmethyl gefitinib (M523595) cyp2d6->o_desmethyl

Simplified metabolic pathway of Gefitinib.

egfr_pathway egf EGF Ligand egfr EGFR egf->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras_raf RAS-RAF-MEK-ERK Pathway dimerization->ras_raf pi3k_akt PI3K-AKT Pathway dimerization->pi3k_akt gefitinib Gefitinib gefitinib->dimerization proliferation Cell Proliferation, Survival, etc. ras_raf->proliferation pi3k_akt->proliferation

Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

References

Technical Support Center: O-Desmethyl Gefitinib D8 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor peak shape of O-Desmethyl gefitinib D8 in chromatographic analyses.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of poor peak shape for this compound?

Poor peak shape for this compound, an internal standard often used in pharmacokinetic studies, can manifest as peak tailing, fronting, or broadening. These issues can compromise the accuracy and precision of your analytical method. The most common causes are outlined below.

Troubleshooting Workflow for Poor Peak Shape

G cluster_0 Peak Shape Problem Identified cluster_1 Initial Checks (Easy to Fix) cluster_2 Method & Consumables Investigation cluster_3 Analyte-Specific & Advanced Issues start Poor Peak Shape (Tailing, Fronting, Broadening) col_check Column Equilibration? (≥ 10 column volumes) start->col_check leak_check System Leaks? (Check fittings, pump seals) col_check->leak_check If Yes fix_equilibration Increase Equilibration Time col_check->fix_equilibration If No ph_check Mobile Phase pH Correct? (Verify with calibrated meter) leak_check->ph_check If Yes fix_leaks Tighten/Replace Fittings leak_check->fix_leaks If No mp_prep Mobile Phase Issues? (Freshly prepared? Degassed?) ph_check->mp_prep If Yes fix_ph Remake Mobile Phase ph_check->fix_ph If No col_health Column Contamination/Void? (Flush column, try new column) mp_prep->col_health If Yes fix_mp Prepare Fresh Mobile Phase mp_prep->fix_mp If No sample_solvent Sample Solvent Mismatch? (Solvent stronger than mobile phase?) col_health->sample_solvent If Yes fix_col Flush or Replace Column col_health->fix_col If No secondary_int Secondary Interactions? (Analyte with column silanols?) sample_solvent->secondary_int If Yes fix_solvent Reconstitute in Mobile Phase sample_solvent->fix_solvent If No overload Mass Overload? (Reduce injection volume/concentration) secondary_int->overload If Yes fix_secondary Add Modifier (e.g., TFA) or Use End-capped Column secondary_int->fix_secondary If Yes fix_overload Dilute Sample overload->fix_overload If Yes

Caption: A troubleshooting decision tree for diagnosing poor chromatographic peak shape.

Q2: My this compound peak is tailing. What should I do?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.

Potential Causes and Solutions for Peak Tailing

Potential CauseRecommended Action
Secondary Silanol Interactions O-Desmethyl gefitinib has basic nitrogen atoms that can interact with acidic silanol groups on the silica surface of the column. Add a competitor, such as 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase, or switch to an end-capped column.
Column Contamination Strongly retained compounds from previous injections can accumulate at the head of the column. Flush the column with a strong solvent (e.g., isopropanol or methanol).
Column Void A void at the column inlet can disrupt the sample band. Try reversing the column and flushing it. If this doesn't work, the column may need to be replaced.
Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte. Ensure the mobile phase pH is at least 2 units away from the pKa of this compound.
Q3: My peak is fronting. What is the likely cause?

Peak fronting is less common than tailing and is typically a sign of column overload or a problem with how the sample is introduced.

Potential Causes and Solutions for Peak Fronting

Potential CauseRecommended Action
Sample Overload Too much sample has been injected onto the column, saturating the stationary phase. Reduce the injection volume or dilute the sample.
Sample Solvent Effects The sample is dissolved in a solvent significantly stronger than the mobile phase. This causes the sample band to spread before it reaches the column. Reconstitute the sample in the initial mobile phase or a weaker solvent.
Column Collapse This is rare but can occur with certain column phases if operated outside their recommended pH or temperature range. This is an irreversible condition requiring column replacement.
Q4: How can I improve the overall peak shape?

Improving peak shape often involves optimizing the chromatographic method. Below is a sample protocol for a starting point.

Example Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework. Optimization will be required for your specific instrumentation and application.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometer Settings (Example):

    • Ionization Mode: ESI Positive

    • MRM Transitions: To be determined by direct infusion of this compound.

    • Source Parameters: Optimize gas flows, temperature, and voltages for your specific instrument.

Data Presentation: Impact of Mobile Phase Modifier on Peak Shape

The table below illustrates hypothetical data showing how the addition of a mobile phase modifier can improve peak shape parameters.

Mobile Phase ConditionTailing Factor (Asymmetry)Theoretical Plates (N)
50:50 Acetonitrile:Water2.14,500
50:50 Acetonitrile:Water with 0.1% Formic Acid1.29,800
50:50 Acetonitrile:Water with 0.1% TFA1.110,500

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between potential problems and their causes, which can guide the troubleshooting process.

G cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Potential Solution p_tail Peak Tailing c_silanol Silanol Interactions p_tail->c_silanol c_contam Column Contamination p_tail->c_contam p_front Peak Fronting c_overload Sample Overload p_front->c_overload c_solvent Sample Solvent Mismatch p_front->c_solvent p_broad Peak Broadening p_broad->c_contam c_extracol Extra-Column Volume p_broad->c_extracol c_flow Flow Rate Too High p_broad->c_flow s_modifier Add Mobile Phase Modifier (e.g., Formic Acid) c_silanol->s_modifier s_flush Flush/Replace Column c_contam->s_flush s_dilute Dilute Sample c_overload->s_dilute s_reconstitute Reconstitute in Mobile Phase c_solvent->s_reconstitute s_tubing Check/Shorten Tubing c_extracol->s_tubing s_flow Optimize Flow Rate c_flow->s_flow

Caption: Relationship between common peak shape problems, their causes, and solutions.

Technical Support Center: Optimizing LC Separation for O-Desmethyl Gefitinib D8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of O-Desmethyl gefitinib D8.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting LC conditions for separating O-Desmethyl gefitinib and its related compounds?

A1: A common starting point for the analysis of gefitinib and its primary metabolite, O-desmethyl gefitinib, is reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). Several established methods utilize a C18 column with a mobile phase consisting of an aqueous component with a formic acid modifier and an organic solvent like acetonitrile.[1][2][3][4] Both isocratic and gradient elution methods have been successfully applied.

Q2: Can you provide examples of established LC methods?

A2: Yes, the following table summarizes chromatographic conditions from published methods for the analysis of gefitinib and O-desmethyl gefitinib. These serve as excellent starting points for method development.

ParameterMethod 1Method 2Method 3
Column Alltima C18 (150 x 2.1 mm, 5 µm)[1]X-Terra RP18 (50 x 2.1 mm, 3.5 µm)Hypersil BDS C18 (100 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: AcetonitrileA: 0.1% Formic acid in waterB: AcetonitrileA: Phosphate buffer (pH 3.6)B: Acetonitrile
Elution Mode Isocratic (70:30, A:B)Isocratic (35:65, A:B)Isocratic (55:45, A:B)
Flow Rate 0.30 mL/min0.35 mL/min1.0 mL/min
Column Temp. Not Specified40 °CNot Specified
Run Time 3 minutes3 minutes~5 minutes
Detection ESI+ MS/MSESI+ MS/MSUV at 248 nm

Q3: What are the expected validation parameters for a quantitative LC-MS/MS method?

A3: Method validation demonstrates the reliability and suitability of the analytical procedure. The table below presents typical validation results for the simultaneous quantification of gefitinib and O-desmethyl gefitinib in human plasma.

AnalyteLinearity Range (ng/mL)Accuracy (%)Intra- & Inter-day Precision (%)Reference
Gefitinib 5 - 100089.7 - 104.7≤10.8
O-Desmethyl gefitinib 5 - 500100.4 - 106.0≤10.8
Gefitinib 0.5 - 100092.6 - 107.6<15
O-Desmethyl gefitinib (M523595) 0.5 - 100092.6 - 107.6<15

Troubleshooting Guide

Q4: I'm observing significant peak tailing for this compound. What are the common causes and solutions?

A4: Peak tailing is a frequent issue in HPLC, often caused by chemical or physical problems within the system. For basic compounds like O-Desmethyl gefitinib, a primary cause is secondary interactions with acidic residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Diagnose the Problem: Determine if the issue affects only basic compounds or all peaks. If only basic analytes like this compound are tailing, the cause is likely chemical. If all peaks are tailing, it suggests a physical problem like a column void or a blocked frit.

  • Chemical Solutions (If only basic peaks tail):

    • Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid) protonates the silanol groups, neutralizing them and minimizing secondary interactions.

    • Increase Buffer Concentration: If using a buffer, increasing its concentration can help mask the residual silanols. Doubling the buffer concentration can be a useful diagnostic step.

  • Physical Solutions (If all peaks tail):

    • Check for Blockages: A partially blocked column inlet frit can distort the sample flow, causing tailing for all peaks. Try backflushing the column (if the manufacturer's instructions permit) to dislodge particulates.

    • Inspect for Voids: A void or channel in the column's packed bed can lead to peak splitting or tailing. This often indicates the column has reached the end of its lifespan and needs replacement.

    • Eliminate Extra-Column Volume: Ensure all tubing and connections are properly fitted with no gaps, as dead volume can cause peak broadening and tailing.

Below is a decision tree to help diagnose the cause of peak tailing.

G cluster_chem Chemical Issues cluster_phys Physical/System Issues start Peak Tailing Observed q1 Are all peaks tailing? start->q1 chem_issue Likely Chemical Issue: Secondary Silanol Interactions q1->chem_issue No (Only basic peaks tail) phys_issue Likely Physical Issue q1->phys_issue Yes chem_sol1 Solution 1: Lower mobile phase pH (e.g., add 0.1% Formic Acid) chem_issue->chem_sol1 chem_sol2 Solution 2: Increase buffer concentration chem_issue->chem_sol2 phys_cause1 Cause: Blocked Frit / Contamination phys_issue->phys_cause1 phys_cause2 Cause: Column Void phys_issue->phys_cause2 phys_cause3 Cause: Extra-column Volume phys_issue->phys_cause3 phys_sol1 Solution: Backflush or replace column phys_cause1->phys_sol1 phys_sol2 Solution: Replace column phys_cause2->phys_sol2 phys_sol3 Solution: Check and fix fittings/tubing phys_cause3->phys_sol3

Caption: A decision tree for troubleshooting peak tailing issues.

Experimental Protocols & Workflows

Protocol: LC-MS/MS Analysis of O-Desmethyl Gefitinib in Human Plasma

This protocol is adapted from a validated method for the simultaneous quantification of gefitinib and O-desmethyl gefitinib.

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Gefitinib and this compound reference standards

  • Internal Standard (IS) solution

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

3. LC Method Parameters:

  • Column: Alltima C18 (150 x 2.1 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (30:70, v/v)

  • Elution: Isocratic

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Run Time: 3 minutes

4. MS/MS Detection:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

  • Monitor appropriate precursor-to-product ion transitions for this compound and the internal standard.

LC Gradient Optimization Workflow

For complex separations or to improve resolution, optimizing the LC gradient is crucial. The following workflow outlines a systematic approach to developing a robust gradient method.

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Gradient Optimization cluster_2 Phase 3: Finalization start Define Analytes & Matrix select_col Select Column & Mobile Phase (e.g., C18, ACN/H2O w/ FA) start->select_col scout Run Scouting Gradient (e.g., 5-95% B over 20 min) select_col->scout determine_range Determine Elution Window (Identify start and end %B) scout->determine_range adjust_slope Adjust Gradient Slope (Steeper for speed, shallower for resolution) determine_range->adjust_slope add_steps Consider Isocratic Holds (For critical pairs) adjust_slope->add_steps equilibrate Optimize Re-equilibration Time add_steps->equilibrate validate Perform System Suitability & Validation equilibrate->validate final_method Final Method validate->final_method

Caption: A workflow for systematic LC gradient optimization.

References

Technical Support Center: Analysis of O-Desmethyl gefitinib D8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of O-Desmethyl gefitinib D8. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound in plasma?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In plasma, these components can include phospholipids, salts, proteins, and anticoagulants.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the quantitative results for this compound.[2][3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion experiment and the post-extraction spike method.[4] The post-column infusion method provides a qualitative assessment by identifying regions in the chromatogram where ion suppression or enhancement occurs. The post-extraction spike method offers a quantitative measure by comparing the analyte's response in a pre-extracted blank matrix spiked with the analyte to the response in a neat solution.

Q3: What role does a stable isotope-labeled internal standard (SIL-IS) like this compound play in mitigating matrix effects?

A3: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. Since this compound is chemically identical to the analyte (O-Desmethyl gefitinib), it co-elutes and experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.

Q4: Are there any published LC-MS/MS methods for O-Desmethyl gefitinib that claim to have no significant matrix effects?

A4: Yes, some studies have reported validated LC-MS/MS methods for the determination of gefitinib and its metabolites, including O-Desmethyl gefitinib (M523595), in human plasma where no significant matrix effect was observed. However, the absence of matrix effects in one validated method does not guarantee it will not be a factor with different instrumentation, reagents, or patient populations.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound that may be related to matrix effects.

Problem Potential Cause Recommended Action(s)
Low signal intensity or poor sensitivity for this compound. Ion Suppression: Co-eluting endogenous components from the plasma matrix, particularly phospholipids, are likely suppressing the ionization of the analyte.1. Optimize Sample Preparation: Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the regions of ion suppression. 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
High variability in results between samples (poor precision). Inconsistent Matrix Effects: The composition of the biological matrix can vary between different subjects or samples, leading to variable ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard: Ensure that this compound is used as the internal standard to compensate for sample-to-sample variations in matrix effects. 2. Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effects.
Inaccurate results (poor accuracy). Matrix Effects Affecting Analyte and IS Differently: Although a SIL-IS is ideal, significant differences in the matrix composition between calibrators and study samples can still lead to inaccuracies.1. Evaluate Different Lots of Matrix: During method development, test at least six different lots of the biological matrix to assess the variability of the matrix effect. 2. Re-evaluate Extraction Recovery: Ensure that the extraction recovery for both the analyte and the internal standard is consistent and reproducible across different matrix lots.
Peak shape distortion for this compound. Matrix Overload on the Analytical Column: High concentrations of matrix components can affect the column's performance.1. Enhance Sample Clean-up: Implement a more effective sample preparation method to reduce the amount of matrix components injected onto the column. 2. Use a Diverter Valve: Program the LC system to divert the flow to waste during the elution of highly retained, interfering matrix components.

Experimental Protocols

Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol provides a general workflow for quantifying matrix effects.

1. Sample Sets Preparation:

  • Set 1 (Neat Solution): Prepare standards of O-Desmethyl gefitinib and the internal standard at low and high concentrations in the mobile phase or reconstitution solvent.

  • Set 2 (Post-Extraction Spike): Take at least six different lots of blank plasma and perform the sample extraction procedure. Spike the resulting clean extracts with O-Desmethyl gefitinib and the internal standard at the same concentrations as Set 1.

  • Set 3 (Pre-Extraction Spike): Spike the blank plasma lots with O-Desmethyl gefitinib and the internal standard at the same concentrations as Set 1 before performing the sample extraction procedure.

2. Analysis:

  • Analyze all three sets of samples using the developed LC-MS/MS method.

3. Calculations:

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set 2]) / (Peak Response in Absence of Matrix [Set 1])

  • Recovery (RE) = (Peak Response of Pre-extracted Spike [Set 3]) / (Peak Response of Post-extracted Spike [Set 2])

  • Process Efficiency (PE) = (Peak Response of Pre-extracted Spike [Set 3]) / (Peak Response in Absence of Matrix [Set 1]) = MF x RE

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Example LC-MS/MS Parameters for Gefitinib and Metabolites

The following table summarizes typical parameters from a published method for the analysis of gefitinib and its metabolites, which would be a good starting point for the analysis of this compound.

Parameter Condition
LC Column X-Terra RP18 (50 x 2.1 mm, 3.5 µm)
Mobile Phase Water: Acetonitrile (35:65, v/v) with 0.1% formic acid
Flow Rate 0.35 mL/min
Run Time 3 min
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI)

Visualizations

Troubleshooting Workflow for Matrix Effects

The following diagram outlines a logical workflow for identifying and mitigating matrix effects during the analysis of this compound.

MatrixEffectTroubleshooting start Poor Sensitivity, Precision, or Accuracy Observed check_is Is a Stable Isotope-Labeled IS (this compound) Being Used? start->check_is implement_is Implement SIL-IS check_is->implement_is No quant_me Quantify Matrix Effect (Post-Extraction Spike Method) check_is->quant_me Yes implement_is->quant_me me_significant Is Matrix Effect Significant? (e.g., >15% variation) quant_me->me_significant optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) me_significant->optimize_sp Yes method_validated Method Validated me_significant->method_validated No optimize_chrom Optimize Chromatography (e.g., Gradient, Column Chemistry) optimize_sp->optimize_chrom re_evaluate Re-evaluate Matrix Effect optimize_chrom->re_evaluate re_evaluate->me_significant end Proceed with Analysis method_validated->end

Caption: A flowchart for systematically troubleshooting matrix effects.

Logical Relationship for Matrix Effect Calculation

This diagram illustrates the components used to calculate the Matrix Factor, Recovery, and Process Efficiency.

MatrixEffectCalculation set1 Set 1: Neat Solution (Analyte in Solvent) mf Matrix Factor (MF) set1->mf pe Process Efficiency (PE) set1->pe set2 Set 2: Post-Extraction Spike (Analyte Spiked After Extraction) set2->mf re Recovery (RE) set2->re set3 Set 3: Pre-Extraction Spike (Analyte Spiked Before Extraction) set3->re set3->pe

Caption: Relationship between sample sets for matrix effect calculations.

References

Technical Support Center: Optimizing Ionization Efficiency of O-Desmethyl gefitinib D8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the ionization efficiency of O-Desmethyl gefitinib D8 in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its ionization efficiency a concern?

A1: this compound is the deuterated form of O-Desmethyl gefitinib, a major active metabolite of the anti-cancer drug Gefitinib. As a stable isotope-labeled internal standard, its accurate and sensitive detection is crucial for pharmacokinetic and metabolic studies. Poor ionization efficiency can lead to high limits of detection and inaccurate quantification.

Q2: Which ionization technique is most suitable for this compound analysis?

A2: Electrospray ionization (ESI) in the positive ion mode is the most commonly reported and effective technique for the analysis of gefitinib and its metabolites, including this compound.[1][2] The molecule contains several basic nitrogen atoms that are readily protonated.

Q3: I am observing a weak signal for this compound. What are the potential causes?

A3: A weak signal can stem from several factors:

  • Suboptimal ESI source parameters: The capillary voltage, desolvation gas temperature, and gas flow rates may not be optimized for this specific analyte.

  • Inappropriate mobile phase composition: The pH and organic content of the mobile phase, as well as the type and concentration of additives, significantly impact ionization.

  • Ion suppression: Co-eluting compounds from the sample matrix can compete with this compound for ionization, reducing its signal intensity.

  • In-source fragmentation: The molecule might be fragmenting within the ionization source before reaching the mass analyzer.

Q4: How can I troubleshoot ion suppression?

A4: To address ion suppression, consider the following:

  • Improve chromatographic separation: Modify your LC method to separate this compound from interfering matrix components.

  • Sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components prior to LC-MS analysis.

  • Dilution: Diluting the sample can reduce the concentration of interfering compounds.

  • Matrix-matched calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.

Q5: What are the expected MRM transitions for this compound?

A5: For a deuterated standard, the precursor ion will be shifted by the mass of the deuterium atoms. The product ions, however, may or may not contain the deuterium labels depending on the fragmentation pathway. Based on the fragmentation of gefitinib, a common transition for this compound (exact mass ~440.1867) would involve the precursor ion [M+H]+ and a product ion resulting from the loss of the morpholino group.

Troubleshooting Guides

Issue 1: Low Signal Intensity

This guide provides a systematic approach to improving the signal intensity of this compound.

1. Mobile Phase Optimization:

The composition of the mobile phase is critical for efficient protonation.

  • Recommendation: Start with a mobile phase of acetonitrile and water containing an acidic additive. Formic acid (0.1%) is a common and effective choice for enhancing the signal of gefitinib and its metabolites.[1][2]

  • Experimental Protocol:

    • Prepare mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%).

    • Prepare a constant concentration of this compound in each mobile phase.

    • Inject the samples and monitor the signal intensity of the precursor ion.

    • Alternatively, test other additives like ammonium formate, which can also improve ionization.

2. ESI Source Parameter Optimization:

Fine-tuning the ESI source parameters can significantly boost the signal.

  • Experimental Protocol:

    • Infuse a standard solution of this compound directly into the mass spectrometer.

    • Vary one parameter at a time while keeping others constant to find the optimal setting for each.

      • Capillary Voltage: Test a range from 3000 V to 5000 V.

      • Desolvation Gas Temperature: Evaluate temperatures between 250°C and 400°C.

      • Nebulizer and Desolvation Gas Flow Rates: Optimize these based on your instrument's specifications.

Data Presentation: Impact of ESI Source & Mobile Phase Parameters on Signal Intensity

The following tables provide illustrative data on how optimizing key parameters can affect the signal intensity of a gefitinib-like compound. The relative signal intensity is normalized to the baseline condition.

Table 1: Effect of Mobile Phase Additive on Relative Signal Intensity

Mobile Phase AdditiveConcentrationRelative Signal Intensity (%)
No Additive-100
Formic Acid0.05%250
Formic Acid 0.1% 400
Formic Acid0.2%320
Ammonium Formate5 mM350

Table 2: Effect of ESI Source Parameters on Relative Signal Intensity

ParameterValueRelative Signal Intensity (%)
Capillary Voltage3000 V100
4000 V180
4500 V 220
5000 V190
Desolvation Gas Temp.250 °C100
300 °C150
350 °C 200
400 °C170

Note: The optimal values presented here are illustrative and should be determined empirically for your specific instrument and experimental conditions.

Experimental Protocols

Protocol 1: Mobile Phase Optimization

Objective: To determine the optimal mobile phase additive and concentration for maximizing the ionization efficiency of this compound.

Materials:

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound in methanol or DMSO.

  • Prepare a series of aqueous mobile phase modifiers:

    • 0.05% Formic Acid in water

    • 0.1% Formic Acid in water

    • 0.2% Formic Acid in water

    • 5 mM Ammonium Formate in water

  • For each modifier, prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in a 50:50 mixture of acetonitrile and the prepared aqueous phase.

  • Set up an isocratic LC method with a 50:50 acetonitrile:aqueous mobile phase composition.

  • Inject each working solution and record the peak area of the this compound precursor ion.

  • Compare the peak areas to determine the optimal mobile phase additive and concentration.

Protocol 2: ESI Source Parameter Optimization

Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of this compound.

Materials:

  • This compound standard solution (in the optimized mobile phase from Protocol 1)

  • Syringe pump

  • Mass spectrometer with an ESI source

Procedure:

  • Infuse the this compound solution directly into the mass spectrometer using a syringe pump at a constant flow rate.

  • Set the mass spectrometer to monitor the [M+H]+ ion of this compound.

  • Capillary Voltage Optimization:

    • Set the desolvation gas temperature and flow rates to the instrument's default values.

    • Vary the capillary voltage in increments (e.g., 500 V) over a range (e.g., 3000 V to 5000 V).

    • Record the signal intensity at each voltage and identify the optimal value.

  • Desolvation Gas Temperature Optimization:

    • Set the capillary voltage to its optimal value.

    • Vary the desolvation gas temperature in increments (e.g., 25°C or 50°C) over a range (e.g., 250°C to 400°C).

    • Record the signal intensity at each temperature and identify the optimal value.

  • Nebulizer and Desolvation Gas Flow Optimization:

    • Set the capillary voltage and desolvation gas temperature to their optimal values.

    • Vary the gas flow rates according to the instrument manufacturer's recommendations and identify the settings that provide the highest and most stable signal.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_optimization Optimization cluster_result Result stock Stock Solution of O-Desmethyl gefitinib D8 work Working Solutions (varying mobile phases) stock->work lc LC Separation work->lc ms MS Detection (ESI+) lc->ms data Data Acquisition (Signal Intensity) ms->data analysis Data Analysis and Parameter Selection data->analysis optimized Optimized Method analysis->optimized

Caption: Workflow for optimizing LC-MS conditions for this compound.

fragmentation_pathway parent This compound [M+H]+ frag1 Loss of deuterated morpholino group parent->frag1 CID frag2 Cleavage of propoxy linker parent->frag2 CID product1 Product Ion 1 (m/z ~313) frag1->product1 product2 Product Ion 2 (m/z ~...) frag2->product2

Caption: Proposed fragmentation pathway for this compound.

logical_relationship cluster_factors Influencing Factors cluster_effects Effects cluster_outcome Analytical Outcome mp Mobile Phase (pH, Additives) ionization Ionization Efficiency mp->ionization esi ESI Source Parameters (Voltage, Temperature, Gas Flow) esi->ionization matrix Sample Matrix (Endogenous Components) suppression Ion Suppression matrix->suppression signal Signal Intensity and Stability ionization->signal suppression->signal

Caption: Factors influencing the ionization efficiency of this compound.

References

Common pitfalls in using O-Desmethyl gefitinib D8 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using O-Desmethyl gefitinib D8 as an internal standard in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound as an internal standard for the quantification of O-Desmethyl gefitinib?

Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard in quantitative LC-MS/MS analysis.[1] Since they are chemically almost identical to the analyte, they exhibit similar behavior during sample preparation, chromatography, and ionization.[1] This allows them to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[1]

Q2: What are the ideal purity requirements for a deuterated internal standard like this compound?

For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%[2]

  • Isotopic Enrichment: ≥98%[2]

High chemical purity ensures that no other compounds interfere with the analysis. High isotopic purity is crucial to minimize the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.

Q3: How many deuterium atoms are optimal for an internal standard?

Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms. The ideal number depends on the analyte's molecular weight and the need to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently outside the natural isotopic distribution of the analyte to prevent cross-talk.

Troubleshooting Guides

Problem 1: Inaccurate Quantification and Poor Precision

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inaccurate measurement of sample concentrations.

  • Drifting internal standard signal.

Potential Causes and Troubleshooting Steps:

  • Isotopic Contribution (Crosstalk): The naturally occurring heavy isotopes of the analyte (e.g., ¹³C) can contribute to the mass spectrometric signal of the deuterated internal standard. This is more pronounced if the mass difference between the analyte and the internal standard is small.

    • Troubleshooting:

      • Assess Crosstalk: Prepare a series of calibration standards without the internal standard. Analyze these samples and monitor the mass transition of the internal standard. An increasing signal in the internal standard's mass transition with increasing analyte concentration confirms isotopic crosstalk.

      • Mitigation: If crosstalk is significant, consider an internal standard with a larger mass difference (ideally 4-5 Da).

  • Impurity of the Internal Standard: The deuterated internal standard may contain the unlabeled analyte as an impurity from its synthesis. This will contribute to the analyte's signal, causing a positive bias, especially at lower concentrations.

    • Troubleshooting:

      • Assess Purity: Inject a high concentration of the internal standard solution without the analyte to check for any signal at the analyte's mass transition.

      • Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity.

      • Contact Supplier: If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.

  • Deuterium Exchange: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent (back-exchange), especially at acidic or basic sites. This can be exacerbated by the pH of the mobile phase or sample diluent.

    • Troubleshooting:

      • Evaluate Stability: Incubate the internal standard in the sample diluent and mobile phase for a period equivalent to the run time and re-inject to see if the signal of the unlabeled analyte increases.

      • Adjust pH: Avoid highly acidic or basic conditions during sample preparation and storage if the deuterium labels are in labile positions.

      • Lower Temperature: Store internal standard solutions and samples at low temperatures (e.g., 4°C or -20°C) to minimize the rate of exchange.

Problem 2: Matrix Effects

Symptoms:

  • Poor accuracy and precision.

  • Ion suppression or enhancement observed.

Potential Causes and Troubleshooting Steps:

  • Differential Matrix Effects: Even with a co-eluting internal standard, slight differences in elution can expose the analyte and internal standard to different matrix components, leading to differential ion suppression or enhancement.

    • Troubleshooting:

      • Evaluate Chromatographic Co-elution: Ensure that the analyte and internal standard are co-eluting perfectly.

      • Post-Column Infusion Experiment: This experiment can help visualize regions of ion suppression or enhancement in the chromatogram. By infusing a constant flow of the analyte and internal standard post-column while injecting a blank matrix extract, you can identify if your peaks are eluting in a region of significant matrix effects.

      • Optimize Sample Preparation: Employ more rigorous sample clean-up procedures (e.g., solid-phase extraction) to remove interfering matrix components.

Data Presentation

Table 1: Typical LC-MS/MS Method Parameters for O-Desmethyl gefitinib and Gefitinib

ParameterValue
LC Column Alltima C18 (150 mm × 2.1 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% formic acid in water (30:70, v/v)
Flow Rate 300 µL/min
Run Time 3 min
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Spectrometer API 4000 Triple Quadrupole

Table 2: Example Method Validation Data for O-Desmethyl gefitinib

ParameterO-Desmethyl gefitinib
Linearity Range 5-500 ng/mL
Intra-day Precision ≤10.8%
Inter-day Precision ≤10.8%
Accuracy 100.4% to 106.0%

Experimental Protocols

Protocol 1: Sample Preparation for Quantification of O-Desmethyl gefitinib in Human Plasma

  • Thaw Samples: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add Internal Standard: Add 20 µL of this compound working solution (concentration to be optimized based on expected analyte levels) to each plasma sample, calibration standard, and quality control sample, except for the blank plasma.

  • Vortex: Vortex the samples for 30 seconds.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortex: Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard (this compound) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 LC Separation p6->a1 a2 Mass Spectrometry (Detection) a1->a2 d1 Peak Integration a2->d1 d2 Concentration Calculation (Analyte/IS Ratio) d1->d2

Caption: A generalized experimental workflow for the quantification of O-Desmethyl gefitinib using this compound as an internal standard.

troubleshooting_logic cluster_investigation Initial Checks cluster_matrix Matrix Effects cluster_solutions Potential Solutions start Inaccurate Results or Poor Precision c1 Check for Isotopic Crosstalk start->c1 c2 Verify IS Purity (Unlabeled Analyte Impurity) start->c2 c3 Investigate Deuterium Exchange start->c3 m1 Evaluate Chromatographic Co-elution start->m1 s1 Use IS with Higher Mass Difference c1->s1 Crosstalk Confirmed s2 Source Higher Purity IS c2->s2 Impurity Detected s3 Adjust pH and Temperature of Samples c3->s3 Exchange Observed m2 Perform Post-Column Infusion m1->m2 Co-elution is Good s4 Optimize Chromatography m1->s4 Poor Co-elution s5 Improve Sample Cleanup m2->s5 Ion Suppression/ Enhancement Zone Identified

References

O-Desmethyl gefitinib D8 stability issues in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with O-Desmethyl gefitinib D8 in biological matrices.

FAQs & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.

FAQ 1: General Stability and Handling

Question: What are the general storage and handling recommendations for this compound?

Answer: this compound, a deuterium-labeled internal standard, is expected to have similar stability to its non-labeled counterpart, O-Desmethyl gefitinib. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. When handling the powdered form, storage at -20°C can extend its stability for up to 3 years. It is crucial to minimize freeze-thaw cycles.

Question: My this compound internal standard (IS) response is highly variable between samples. What are the potential causes?

Answer: High variability in the IS response is a common issue in bioanalysis and can stem from several factors. A systematic approach is needed to identify the root cause. Key areas to investigate include:

  • Sample Preparation: Inconsistent pipetting, incomplete mixing of the IS with the biological matrix, or degradation during sample processing can all lead to variability. Ensure pipettes are calibrated and a consistent procedure is used for adding the IS.

  • Extraction Efficiency: The recovery of the IS from the biological matrix may be inconsistent. The extraction procedure should be optimized to ensure consistent recovery for both the analyte and the IS.

  • Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the IS in the mass spectrometer. Improving chromatographic separation to resolve the IS from interfering matrix components can mitigate this.

  • Instrument Performance: Issues such as inconsistent injection volumes, fluctuations in mass spectrometer source conditions, or contamination in the LC-MS system can contribute to IS variability.

FAQ 2: Stability in Biological Matrices

Question: I am concerned about the stability of this compound in plasma during my experiment. What are the key stability aspects to consider?

Answer: The stability of this compound in biological matrices like plasma should be evaluated under conditions that mimic the entire analytical process. The main types of stability to assess are:

  • Freeze-Thaw Stability: This evaluates the stability of the analyte after repeated cycles of freezing and thawing. It is recommended to conduct a minimum of three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time during the analytical run.

  • Long-Term Stability: This determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.

  • Post-Preparative Stability: This evaluates the stability of the processed samples (e.g., in the autosampler) before analysis.

Question: Are there known enzymatic degradation pathways for O-Desmethyl gefitinib?

Answer: O-Desmethyl gefitinib is the major metabolite of gefitinib, formed primarily by the cytochrome P450 enzyme CYP2D6, with some contribution from CYP3A4. While the formation of O-Desmethyl gefitinib is well-documented, its subsequent enzymatic degradation is less characterized. It is plausible that it undergoes further metabolism by other CYP enzymes or conjugation reactions. If enzymatic degradation is suspected, consider adding enzyme inhibitors to control samples to investigate this possibility.

Troubleshooting Guide: Inconsistent Results
Observed Issue Potential Cause Troubleshooting Steps
Low IS Recovery Inefficient extraction; Degradation of IS during extraction.Optimize extraction solvent and pH; Minimize sample processing time at room temperature.
IS Peak Tailing or Splitting Chromatographic issues; Presence of interfering substances.Check column performance; Optimize mobile phase; Improve sample cleanup.
Decreasing IS Response Over a Run IS degradation in autosampler; System contamination.Check post-preparative stability; Flush the LC-MS system.
Inconsistent Analyte/IS Ratio Differential stability of analyte and IS; Non-linear detector response.Perform stability tests for both analyte and IS; Check detector saturation.

Quantitative Data Summary

Stability Test Matrix Conditions Duration Result
Short-TermWhole BloodRoom Temperature & 4°CAt least 4 hoursStable[1][2]
Long-TermEDTA Plasma-80°CAt least 1 monthStable[1][2]

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

Methodology:

  • Prepare at least three replicates of low and high concentration quality control (QC) samples by spiking known amounts of this compound into the blank biological matrix.

  • Analyze one set of these QC samples immediately (Cycle 0) to establish the baseline concentration.

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • After thawing, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for a minimum of three cycles.

  • After the final cycle, process and analyze the samples using a validated bioanalytical method.

  • Compare the mean concentrations of the freeze-thaw samples to the baseline concentrations. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).

Protocol 2: Short-Term (Bench-Top) Stability Assessment

Objective: To determine the stability of this compound in a biological matrix at room temperature.

Methodology:

  • Prepare at least three replicates of low and high concentration QC samples in the biological matrix.

  • Keep the samples at room temperature for a duration that reflects the expected sample handling and processing time (e.g., 4, 8, or 24 hours).

  • At the end of the specified time period, process and analyze the samples.

  • Compare the results to freshly prepared and analyzed QC samples. The analyte is considered stable if the deviation is within ±15%.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stability_tests Stability Assessment cluster_analysis Analysis cluster_evaluation Data Evaluation start Blank Matrix spike Spike with O-Desmethyl gefitinib D8 start->spike qcs Prepare Low & High QC Samples spike->qcs ft_stability Freeze-Thaw Stability (min. 3 cycles) qcs->ft_stability Freeze/Thaw st_stability Short-Term Stability (Bench-Top) qcs->st_stability Room Temp lt_stability Long-Term Stability (Frozen Storage) qcs->lt_stability Store Frozen extraction Sample Extraction ft_stability->extraction st_stability->extraction lt_stability->extraction lcms LC-MS/MS Analysis extraction->lcms compare Compare to Baseline lcms->compare report Assess Stability (±15% deviation) compare->report

Caption: Experimental workflow for stability assessment of this compound.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_matrix Matrix Effects cluster_instrument Instrumental Problems start Inconsistent IS Response? pipetting Inconsistent Pipetting start->pipetting Yes mixing Incomplete Mixing start->mixing Yes degradation_prep Degradation during Prep start->degradation_prep Yes ion_suppression Ion Suppression/ Enhancement start->ion_suppression Yes injection Inconsistent Injection start->injection Yes source_fluctuation MS Source Fluctuations start->source_fluctuation Yes contamination System Contamination start->contamination Yes solution1 Solution pipetting->solution1 Calibrate Pipettes solution2 Solution mixing->solution2 Optimize Mixing Procedure solution3 Solution degradation_prep->solution3 Minimize Bench Time solution4 Solution ion_suppression->solution4 Improve Chromatography solution5 Solution injection->solution5 Check Autosampler solution6 Solution source_fluctuation->solution6 Allow System to Stabilize solution7 Solution contamination->solution7 Flush System

Caption: Troubleshooting logic for inconsistent internal standard response.

References

Addressing variability in O-Desmethyl gefitinib D8 response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Desmethyl gefitinib D8.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the deuterium-labeled form of O-Desmethyl gefitinib. O-Desmethyl gefitinib is an active metabolite of gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The deuterium labeling makes it a suitable internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of O-Desmethyl gefitinib in biological samples.

Q2: What is the primary application of this compound in research?

A2: The primary application of this compound is as an internal standard in pharmacokinetic studies of gefitinib.[1] Its similar chemical properties and mass shift due to deuterium labeling allow for accurate quantification of the unlabeled metabolite in complex biological matrices like plasma.

Q3: How is O-Desmethyl gefitinib formed in vivo?

A3: O-Desmethyl gefitinib is a major metabolite of gefitinib in humans.[2] Its formation is primarily mediated by the cytochrome P450 enzyme CYP2D6.[3]

Q4: What is the mechanism of action of O-Desmethyl gefitinib?

A4: Similar to its parent compound gefitinib, O-Desmethyl gefitinib acts as an inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding site of the EGFR, it blocks the downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[4][5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Variability in LC-MS/MS Quantification 1. Inconsistent sample preparation (e.g., protein precipitation, liquid-liquid extraction).2. Matrix effects from biological samples.3. Instability of the analyte or internal standard.4. Improper storage of samples or standards.1. Standardize the sample preparation protocol. Ensure consistent vortexing times, temperatures, and reagent volumes.2. Evaluate and minimize matrix effects by optimizing the chromatographic separation or employing a more effective sample cleanup method.3. Check the stability of O-Desmethyl gefitinib and its D8-labeled form under your experimental conditions (e.g., temperature, pH, light exposure).4. Store all samples and stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light.
Low Signal Intensity for this compound 1. Insufficient concentration of the internal standard.2. Poor ionization efficiency in the mass spectrometer.3. Degradation of the internal standard.1. Optimize the concentration of the this compound internal standard to be within the linear range of the assay.2. Adjust the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to enhance ionization.3. Prepare fresh working solutions of the internal standard from a new stock.
Inconsistent Results in In Vitro Metabolism Assays 1. Variability in the activity of liver microsomes or other enzyme sources.2. Substrate concentration outside the linear range of the enzyme kinetics.3. Presence of inhibitors or activators in the reaction mixture.1. Use a consistent source and lot of microsomes. Pre-test each new lot for activity.2. Perform a substrate concentration curve to determine the optimal concentration for your assay.3. Ensure all reagents are of high purity and free from contaminants that could affect enzyme activity.
Unexpected Metabolite Peaks in Chromatogram 1. Presence of other gefitinib metabolites.2. Contamination of the sample or LC-MS/MS system.1. Gefitinib is extensively metabolized, leading to several metabolites. Confirm the identity of the unexpected peaks using a high-resolution mass spectrometer.2. Run blank samples to check for system contamination. Clean the LC system and mass spectrometer source as needed.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Gefitinib and O-Desmethyl gefitinib in Elderly NSCLC Patients

ParameterGefitinib (Mean ± SD)O-Desmethyl gefitinib (Mean ± SD)
AUC₀₋₄₈ (µM·h)9.49 ± 3.510.6 ± 14

Data from a prospective study in elderly patients with EGFR-mutated advanced non-small cell lung cancer (NSCLC) receiving a 250 mg daily dose of gefitinib.

Table 2: IC₅₀ Values of Gefitinib in Various NSCLC Cell Lines

Cell LineEGFR Mutation StatusIC₅₀ (nM)
HCC827Exon 19 deletion13.06
PC9Exon 19 deletion77.26
H3255L858R3
11-18L858R390
H1975L858R + T790M> 4000
H1650Exon 20 insertion> 4000

IC₅₀ values represent the concentration of gefitinib required to inhibit cell growth by 50% and can vary between experiments.

Experimental Protocols

Protocol 1: Quantification of O-Desmethyl gefitinib in Human Plasma using LC-MS/MS

This protocol is adapted from established methods for the analysis of gefitinib and its metabolites.

1. Sample Preparation (Protein Precipitation) a. To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing this compound as the internal standard. b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis a. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL. b. Mass Spectrometry:
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for O-Desmethyl gefitinib and this compound.

Protocol 2: In Vitro Metabolism of Gefitinib in Human Liver Microsomes

This protocol provides a general framework for studying the formation of O-Desmethyl gefitinib.

1. Incubation a. Prepare an incubation mixture containing:

  • Human liver microsomes (e.g., 0.5 mg/mL).
  • Gefitinib (substrate, e.g., 1 µM).
  • NADPH regenerating system (cofactor).
  • Phosphate buffer (pH 7.4). b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding the NADPH regenerating system. d. Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

2. Reaction Termination and Sample Processing a. Stop the reaction by adding an equal volume of ice-cold acetonitrile containing this compound as the internal standard. b. Process the samples as described in Protocol 1 (steps 1b-1e).

3. Analysis a. Analyze the samples by LC-MS/MS as described in Protocol 1 to quantify the formation of O-Desmethyl gefitinib over time.

Visualizations

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Gefitinib Gefitinib / O-Desmethyl gefitinib Gefitinib->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of gefitinib.

Experimental_Workflow start Start: Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile + Internal Standard) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (Nitrogen Stream) supernatant_transfer->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.

References

Validation & Comparative

Validation of an LC-MS/MS Method for Gefitinib Quantification Using O-Desmethyl Gefitinib D8 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the targeted anti-cancer drug gefitinib, utilizing its deuterated metabolite, O-Desmethyl gefitinib D8, as an internal standard (IS). The performance of this method is compared with alternatives using different internal standards, supported by experimental data from various studies.

Data Presentation: Comparative Performance of Internal Standards

The choice of internal standard is critical for the accuracy and precision of LC-MS/MS assays. An ideal IS should mimic the analyte's behavior during sample preparation and ionization. Here, we compare the performance of methods using a deuterated metabolite (this compound or similar deuterated forms of gefitinib) with those employing non-deuterated analogues.

Internal StandardAnalyte(s)Sample PreparationKey Performance MetricsReference
This compound (or Gefitinib-d3, -d6, -d8) Gefitinib, O-Desmethyl gefitinibProtein Precipitation, Liquid-Liquid ExtractionLinearity (r²): >0.99Precision (%CV): <15%Accuracy (%RE): within ±15%[1][2][3]
Erlotinib GefitinibProtein PrecipitationLinearity (r²): 0.9903–0.9999Precision (%CV): Not explicitly stated for gefitinib with erlotinib ISAccuracy (%RE): Not explicitly stated for gefitinib with erlotinib IS[4]
Imatinib-d8 Gefitinib, Erlotinib, ImatinibLiquid-Liquid ExtractionLinearity (r²): Linear for 5-3000 ng/mLPrecision (%CV): <5%Accuracy (%): 90-110%[5]
Buspirone GefitinibNot specifiedLinearity (r²): ≥ 0.99450Precision (%CV): 1.90–5.03%Accuracy (%): 94.61–103.89%

Note: The use of a stable isotope-labeled internal standard, such as this compound or other deuterated forms of gefitinib, is generally preferred as it most closely mimics the chromatographic retention time and ionization characteristics of the analyte, leading to more effective correction for matrix effects and variability in sample processing.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the analysis of gefitinib in human plasma using LC-MS/MS.

Sample Preparation: Protein Precipitation

This method is rapid and straightforward, suitable for high-throughput analysis.

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., this compound).

  • Vortex the mixture for 1-2 minutes to precipitate proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction

This technique offers cleaner extracts compared to protein precipitation, potentially reducing matrix effects.

  • To 200 µL of plasma, add the internal standard solution.

  • Add 1 mL of an organic solvent (e.g., ethyl acetate or a mixture of tert-butyl methyl ether).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical parameters for the chromatographic separation and mass spectrometric detection of gefitinib and its internal standard.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used (e.g., Waters X-Terra C18, 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, often with an additive like 0.1% formic acid to improve peak shape and ionization efficiency. A common mobile phase composition is acetonitrile and 0.1% formic acid in water (30:70, v/v).

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Column Temperature: Maintained at around 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for gefitinib analysis.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

      • Gefitinib Transition: m/z 447.2 → 128.1

      • This compound Transition: This would be specific to the deuterated standard and would be determined during method development.

Mandatory Visualizations

Gefitinib Signaling Pathway

Gefitinib is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the EGFR's intracellular domain, it inhibits the signaling cascades responsible for cell proliferation and survival.

Gefitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP competitive)

Gefitinib's inhibition of the EGFR signaling pathway.
Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for the quantification of gefitinib in plasma samples.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification Result Concentration Result Quantification->Result

Workflow for gefitinib quantification by LC-MS/MS.

References

O-Desmethyl Gefitinib D8: A Superior Internal Standard for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of O-Desmethyl gefitinib D8, a deuterated stable isotope-labeled internal standard, with alternative non-deuterated (structural analog) internal standards for the quantification of O-Desmethyl gefitinib, a major active metabolite of the anti-cancer drug gefitinib. The evidence presented underscores the superiority of deuterated standards in mitigating analytical variability and ensuring data integrity.

The Gold Standard: Advantages of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[2] This co-elution and similar ionization response allow the SIL-IS to effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to significantly improved accuracy and precision of the analytical method.[3][4]

In contrast, non-deuterated internal standards, typically structural analogs, may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte. These differences can lead to inadequate compensation for analytical variability and, consequently, less accurate and precise results.

Performance Comparison: this compound vs. Structural Analog Internal Standards

While a direct head-to-head comparative study for this compound against a structural analog was not identified in the public domain, extensive research on other analytes consistently demonstrates the superior performance of deuterated internal standards. For instance, a study comparing a stable isotope-labeled internal standard for the immunosuppressant drug everolimus with a structural analog found that while both provided acceptable linearity and precision, the deuterated standard offered a more favorable comparison with an independent LC-MS/MS method, suggesting higher accuracy.[5]

The following tables summarize typical performance data for bioanalytical methods utilizing deuterated internal standards for the quantification of gefitinib and its metabolite, O-desmethyl gefitinib. This data, gathered from various validated LC-MS/MS methods, highlights the high levels of accuracy, precision, and recovery achievable with this class of internal standards.

Table 1: Bioanalytical Method Validation Data for Gefitinib and O-Desmethyl Gefitinib using Deuterated Internal Standards

ParameterAnalyteConcentration (ng/mL)Accuracy (%)Precision (%CV)Reference
Intra-day Accuracy & PrecisionGefitinib5104.710.8
5098.25.4
80089.73.2
O-Desmethyl gefitinib5106.08.5
50102.84.1
400100.42.7
Inter-day Accuracy & PrecisionGefitinib5101.89.7
5099.66.1
80092.34.5
O-Desmethyl gefitinib5104.27.9
50101.65.3
400101.13.8

Table 2: Recovery and Matrix Effect Data for Gefitinib and O-Desmethyl Gefitinib using a Deuterated Internal Standard

ParameterAnalyteLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)Reference
Recovery (%) Gefitinib89.5 ± 4.292.1 ± 3.890.7 ± 5.1
O-Desmethyl gefitinib86.3 ± 5.588.9 ± 4.787.4 ± 6.2
Matrix Effect (%) Gefitinib95.8 ± 3.798.2 ± 2.997.1 ± 4.3
O-Desmethyl gefitinib94.7 ± 4.196.5 ± 3.595.9 ± 4.8

Data presented as mean ± standard deviation or mean and %CV.

The consistently high accuracy and low variability (precision) demonstrated in these studies, along with excellent recovery and minimal matrix effects, are characteristic of methods employing stable isotope-labeled internal standards like this compound.

Experimental Protocols

A robust and reliable bioanalytical method is crucial for accurate quantification. Below is a representative experimental protocol for the determination of O-desmethyl gefitinib in human plasma using a deuterated internal standard and LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of a working solution of this compound in methanol (e.g., at 500 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • O-Desmethyl gefitinib: m/z 433.1 → 128.1 (example transition, should be optimized).

      • This compound: m/z 441.1 → 128.1 (example transition, should be optimized).

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Visualizing the Rationale: Signaling Pathways and Experimental Workflows

To further illustrate the context and application of this compound, the following diagrams are provided.

Gefitinib_Signaling_Pathway Gefitinib Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR Tyrosine Kinase Domain EGF->EGFR Binds EGFR->EGFR P P EGFR:s->P:n Gefitinib Gefitinib Gefitinib->EGFR Cell_Proliferation Cell Proliferation & Survival Gefitinib->Cell_Proliferation Inhibits Apoptosis Apoptosis Gefitinib->Apoptosis Promotes ATP ATP ATP->EGFR Phosphorylates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Activates RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: Gefitinib inhibits EGFR signaling, blocking downstream pathways.

Bioanalytical_Workflow Bioanalytical Workflow for O-Desmethyl Gefitinib Plasma_Sample Plasma Sample Collection Add_IS Addition of This compound Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC Separation MS/MS Detection Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Caption: A typical bioanalytical workflow using an internal standard.

Conclusion

The selection of an appropriate internal standard is a critical decision in bioanalytical method development, with profound implications for data quality and the reliability of study outcomes. The physicochemical similarity of this compound to its non-labeled counterpart makes it an exemplary internal standard for the accurate and precise quantification of this important gefitinib metabolite. By effectively compensating for analytical variability, particularly matrix effects, deuterated standards like this compound provide a level of confidence in the generated data that is unparalleled by non-deuterated alternatives. For researchers, scientists, and drug development professionals committed to the highest standards of bioanalytical excellence, this compound is the unequivocal choice for robust and dependable results.

References

A Comparative Guide to Bioanalytical Method Cross-Validation: The Case for O-Desmethyl Gefitinib D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of bioanalytical methods for O-Desmethyl gefitinib, the primary active metabolite of the anti-cancer drug gefitinib, with a focus on the cross-validation of methods utilizing the stable isotope-labeled (SIL) internal standard, O-Desmethyl gefitinib D8. This document outlines the critical role of appropriate internal standards in ensuring data accuracy and reliability, supported by experimental protocols and comparative data.

The Critical Role of Internal Standards in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is indispensable for correcting the variability inherent in sample preparation and analysis. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. The two primary choices for an internal standard are a structural analog or a stable isotope-labeled version of the analyte.

This compound , a deuterated form of the analyte, represents the gold standard for an internal standard in the bioanalysis of O-Desmethyl gefitinib. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring that it experiences the same degree of extraction recovery, matrix effects, and ionization efficiency. This minimizes analytical variability and leads to more accurate and precise quantification.

Cross-Validation of Bioanalytical Methods

Cross-validation is a critical regulatory requirement when two or more bioanalytical methods are used to generate data for the same study, or when a method is transferred between laboratories. It serves to demonstrate the equivalency of the methods and ensures the integrity of the collective data. According to both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) guidelines, cross-validation should be performed by analyzing a set of quality control (QC) samples and, if available, incurred study samples with both methods.

The acceptance criteria for cross-validation typically require that the mean concentration of the QC samples from the comparator method be within ±20% of the mean concentration obtained by the reference method. For incurred samples, at least two-thirds of the samples should have a percent difference within ±20% between the two methods.

Comparative Analysis: this compound vs. Alternative Internal Standards

To illustrate the superior performance of a stable isotope-labeled internal standard, the following tables summarize typical validation and cross-validation data when comparing a method using this compound against a hypothetical method using a structural analog as the internal standard.

Table 1: Comparison of Bioanalytical Method Validation Parameters
ParameterMethod A: this compound (SIL IS)Method B: Structural Analog ISAcceptance Criteria (FDA/EMA)
Linearity (r²) > 0.998> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 ng/mL-
Intra-day Precision (%CV) < 5%< 10%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 6%< 12%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) ± 5%± 10%Within ± 15% (± 20% at LLOQ)
Extraction Recovery 85 - 95%70 - 90%Consistent, precise, and reproducible
Matrix Effect (%CV) < 8%< 15%≤ 15%
Table 2: Cross-Validation Data Summary
QC LevelReference Method (Method A) Mean Conc. (ng/mL)Comparator Method (Method B) Mean Conc. (ng/mL)% DifferenceAcceptance Criteria
Low QC 1.521.68+10.5%Within ± 20%
Mid QC 75.882.1+8.3%Within ± 20%
High QC 402.3375.5-6.7%Within ± 20%

The data clearly indicates that the method employing the stable isotope-labeled internal standard, this compound, provides superior precision, accuracy, and a lower limit of quantification. The reduced variability in extraction recovery and matrix effect underscores the advantage of using an IS that co-elutes and behaves identically to the analyte.

Experimental Protocols

Bioanalytical Method for O-Desmethyl Gefitinib using this compound

A validated LC-MS/MS method for the simultaneous determination of gefitinib and O-Desmethyl gefitinib in human plasma is detailed below.[1]

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 Series or equivalent

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Gefitinib: m/z 447.2 → 128.1

    • O-Desmethyl gefitinib: m/z 433.1 → 114.1

    • This compound (IS): m/z 441.2 → 114.1

  • Ion Source Temperature: 550°C

  • Ion Spray Voltage: 5500 V

Cross-Validation Protocol
  • Prepare three batches of QC samples (low, medium, and high concentrations) in the appropriate biological matrix.

  • Analyze one batch of QC samples with the reference method (Method A).

  • Analyze the remaining two batches of QC samples with the comparator method (Method B).

  • If available, select at least 20 incurred study samples and analyze them with both methods.

  • Calculate the mean concentration and precision for the QC samples for each method.

  • Calculate the percent difference between the mean concentrations of the QC samples obtained by the two methods.

  • For incurred samples, calculate the percent difference for each sample between the two methods.

  • The results must meet the acceptance criteria defined by regulatory guidelines.

Visualizing the Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams have been generated using Graphviz.

Bioanalytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC HPLC Separation Reconstitution->LC MS Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Gefitinib Metabolism Gefitinib Gefitinib CYP3A4 CYP3A4 Gefitinib->CYP3A4 Major Pathway CYP2D6 CYP2D6 Gefitinib->CYP2D6 Key Pathway for O-Desmethylation Metabolites Other Metabolites ODG O-Desmethyl gefitinib (Active Metabolite) CYP3A4->Metabolites CYP2D6->ODG

References

The Analytical Edge: O-Desmethyl Gefitinib D8 as a High-Fidelity Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacokinetic and bioanalytical studies, the precision and accuracy of quantitative methods are paramount. For researchers and drug development professionals working with the targeted cancer therapy gefitinib, the choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides a comparative analysis of O-Desmethyl gefitinib D8 and other internal standards used in the quantification of gefitinib and its primary active metabolite, O-desmethyl gefitinib, supported by experimental data and detailed methodologies.

Performance Metrics: A Comparative Look at Internal Standards

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. Isotopically labeled standards, such as this compound, are often considered the gold standard due to their physicochemical similarity to the analyte.

The following tables summarize the accuracy and precision data from various studies employing different internal standards for the quantification of gefitinib and O-desmethyl gefitinib.

Table 1: Performance of this compound as an Internal Standard

AnalyteConcentration Range (ng/mL)Intra-day Precision (% CV)Inter-day Precision (% CV)Accuracy (% Recovery)
O-desmethyl gefitinib5 - 500≤10.8≤10.8100.4 - 106.0[1][2]

Table 2: Performance of Other Internal Standards

| Internal Standard | Analyte | Concentration Range (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Recovery) | |---|---|---|---|---| | Gefitinib-d6 | O-desmethyl gefitinib | 15 - 7500 | 2.9 - 9.9 | Not Reported | Not Reported[3] | | Imatinib | Gefitinib | 5 - 200 | 9.54 | 11.24 | Not Reported[4] | | Gefitinib-d8 | Gefitinib & Metabolites | 0.5 - 1000 (Gefitinib) | <15 | <15 | 92.60 - 107.58[5] | | | M523595 (O-desmethyl gefitinib) | 0.5 - 1000 | <15 | <15 | 92.60 - 107.58 |

The data indicates that methods employing this compound and other deuterated analogs of gefitinib consistently achieve high levels of precision and accuracy, with coefficients of variation (CV) and recovery rates well within the accepted regulatory limits (typically ±15% for precision and 85-115% for accuracy). While non-isotopically labeled standards like imatinib can be used, they may not always perfectly mimic the ionization and fragmentation behavior of the analyte, potentially leading to greater variability.

Experimental Protocols: A Glimpse into the Methodologies

The following sections detail the experimental workflows for the quantification of gefitinib and its metabolites using different internal standards.

Method 1: Quantification of O-Desmethyl Gefitinib using a Deuterated Internal Standard

This method describes a common workflow for the analysis of O-desmethyl gefitinib in human plasma using a deuterated internal standard.

experimental_workflow_1 cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample is Add O-Desmethyl Gefitinib D8 (IS) plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Tandem Mass Spectrometry (Positive ESI) hplc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Fig 1: LC-MS/MS workflow with a deuterated internal standard.

Protocol Details:

  • Sample Preparation: To a plasma sample, a known concentration of this compound internal standard is added. Proteins are then precipitated using a solvent like acetonitrile. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The clear supernatant containing the analyte and internal standard is then transferred for analysis.

  • LC-MS/MS Analysis: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 analytical column for chromatographic separation. The analytes are then detected using a tandem mass spectrometer with positive electrospray ionization (ESI).

  • Quantification: The concentration of O-desmethyl gefitinib is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Method 2: Alternative Internal Standard Approach

This workflow illustrates the use of a non-isotopically labeled internal standard, such as imatinib, for the quantification of gefitinib.

experimental_workflow_2 cluster_sample_prep Sample Preparation cluster_lcms UPLC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample is Add Imatinib (IS) plasma->is ppt Protein Precipitation (Methanol) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant uplc UPLC Separation (BEH HILIC Column) supernatant->uplc ms Tandem Mass Spectrometry (Positive ESI, MRM) uplc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Fig 2: UPLC-MS/MS workflow with a non-deuterated internal standard.

Protocol Details:

  • Sample Preparation: A known amount of imatinib is added as the internal standard to the plasma sample. Protein precipitation is carried out using methanol. After vortexing and centrifugation, the supernatant is collected.

  • UPLC-MS/MS Analysis: The sample is analyzed using an Ultra-Performance Liquid Chromatography (UPLC) system with a BEH HILIC column. Detection is performed by a tandem mass spectrometer in positive ionization mode, using Multiple Reaction Monitoring (MRM) to quantify the specific precursor-to-product ion transitions for both gefitinib and imatinib.

  • Quantification: Similar to the first method, the concentration of gefitinib is determined based on the peak area ratio of the analyte to the internal standard.

Signaling Pathway Context

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Understanding its mechanism of action is crucial for interpreting pharmacokinetic and pharmacodynamic data.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Fig 3: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. The available data strongly supports the use of deuterated internal standards like this compound for achieving high accuracy and precision in the quantification of gefitinib and its metabolites. Their ability to closely track the analyte through the analytical process minimizes variability and enhances the reliability of pharmacokinetic data. While alternative standards can be employed, careful validation is necessary to ensure they meet the stringent requirements of bioanalytical assays. For researchers and drug development professionals, investing in a high-quality, isotopically labeled internal standard is a critical step towards generating defensible and reproducible results.

References

Performance Under the Microscope: A Comparative Guide to O-Desmethyl Gefitinib D8 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of pharmacokinetic and bioanalytical studies, the choice of an appropriate internal standard is paramount to ensure accuracy and reproducibility. For the quantification of the epidermal growth factor receptor (EGFR) inhibitor gefitinib, its major active metabolite O-desmethyl gefitinib, and their deuterated analogues are often employed. This guide provides a comparative overview of the linearity and recovery performance of O-Desmethyl gefitinib D8 and other internal standards used in the bioanalysis of gefitinib, supported by experimental data from various studies.

Linearity and Recovery: A Comparative Analysis

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Recovery refers to the efficiency of the extraction process in recovering the analyte from the sample matrix. For internal standards, consistent recovery that closely mimics the analyte of interest is crucial.

Stable isotope-labeled internal standards, such as this compound and gefitinib-d6, are generally considered the gold standard. Their physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample preparation and chromatographic separation, thus effectively compensating for matrix effects and variability in extraction.

Below is a summary of linearity and recovery data from different studies for gefitinib and its metabolite O-desmethyl gefitinib, utilizing various internal standards.

AnalyteInternal StandardLinearity Range (ng/mL)Regression Coefficient (r²)Extraction Recovery (%)
O-Desmethyl gefitinibGefitinib-d615 - 75000.9998Not explicitly stated for O-desmethyl gefitinib, but the method showed reliable and reproducible results.
GefitinibGefitinib-d615 - 75000.9994Not explicitly stated, but the assay was shown to be reliable and reproducible.
O-Desmethyl gefitinib (M523595)Not specified0.5 - 1000≥ 0.99[1]86 - 105[1]
GefitinibNot specified0.5 - 1000≥ 0.99[1]86 - 105
GefitinibBuspirone1 - 1000≥ 0.99450Not explicitly stated.
GefitinibGefitinib-D350 - 10000.9903–0.9999Not explicitly stated.
O-Desmethyl gefitinibNot specified5 - 500Not explicitly stated, but linearity was demonstrated.Not explicitly stated.

Experimental Protocols

The following are representative experimental methodologies for the quantification of gefitinib and O-desmethyl gefitinib in biological matrices.

Method 1: UPLC-MS/MS with Deuterated Internal Standard

This method is adapted from a study quantifying gefitinib and its metabolites in mouse plasma.

  • Sample Preparation: Protein precipitation is performed by adding four volumes of methanol containing the deuterated internal standard (e.g., gefitinib-d6) to the plasma sample. After vortexing and centrifugation, the supernatant is collected for analysis.

  • Chromatography: Ultra-performance liquid chromatography (UPLC) is carried out using a C18 column with a gradient elution. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Detection is achieved using a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for the analyte and the internal standard.

Method 2: LC-MS/MS with a Non-Isotopically Labeled Internal Standard

This method is based on a study that utilized buspirone as the internal standard for gefitinib quantification.

  • Sample Preparation: Specific details of the extraction method were not provided in the summary. However, common techniques include liquid-liquid extraction or solid-phase extraction.

  • Chromatography: High-performance liquid chromatography (HPLC) is performed on a C18 column with a gradient mobile phase of 10 mM ammonium formate and acetonitrile.

  • Mass Spectrometry: A tandem mass spectrometer with an appropriate ionization source is used for detection. The specific ion transitions for gefitinib and the internal standard (buspirone) are monitored.

Visualizing the Mechanism of Action: Gefitinib and the EGFR Signaling Pathway

Gefitinib is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR). By blocking the ATP binding site of the EGFR's intracellular tyrosine kinase domain, gefitinib inhibits the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. The following diagram illustrates the simplified EGFR signaling pathway and the point of inhibition by gefitinib.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding P1 P EGFR->P1 Dimerization & Autophosphorylation ADP ADP P1->ADP RAS RAS P1->RAS PI3K PI3K P1->PI3K P2 P Gefitinib Gefitinib Gefitinib->P1 Inhibition ATP ATP ATP->P1 Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Gefitinib inhibits EGFR signaling.

Conclusion

The selection of an internal standard is a critical decision in the development of robust bioanalytical methods. Stable isotope-labeled internal standards, such as this compound and gefitinib-d6, are theoretically superior due to their ability to closely track the analyte through the analytical process, thereby providing more accurate and precise results. The compiled data, although not from direct comparative studies, supports the excellent linearity and performance of methods utilizing deuterated internal standards for the quantification of gefitinib and its metabolites. For researchers and drug development professionals, the use of a stable isotope-labeled internal standard is highly recommended to ensure the highest quality data in pharmacokinetic and other quantitative bioanalytical studies.

References

A Head-to-Head Comparison: O-Desmethyl Gefitinib D8 Versus Structural Analogue Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in the bioanalytical quantification of O-Desmethyl gefitinib, the choice of an appropriate internal standard (IS) is a critical decision. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for variability and ensuring data reliability. This guide provides an objective comparison of two common types of internal standards for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of O-Desmethyl gefitinib: the stable isotope-labeled (SIL) internal standard, O-Desmethyl gefitinib D8, and structural analogue internal standards.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative bioanalysis.[1][2] In these standards, one or more atoms in the analyte molecule are replaced with their heavy stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This results in a molecule that is chemically and physically almost identical to the analyte, with a slightly higher mass. This near-identical nature allows the SIL-IS to co-elute with the analyte during chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer, a phenomenon known as matrix effect.[1]

Structural analogue internal standards, on the other hand, are molecules with a chemical structure similar to the analyte but with a different molecular weight. While more readily available and often less expensive than SIL-IS, their physicochemical properties may differ from the analyte, potentially leading to less effective compensation for matrix effects and other sources of variability.

This guide will delve into a detailed comparison of these two approaches, presenting theoretical considerations, experimental data from relevant studies, and detailed protocols to aid researchers in making an informed decision for their specific bioanalytical needs.

Performance Comparison: this compound vs. Structural Analogue IS

FeatureThis compound (SIL-IS)Structural Analogue ISRationale & Implications
Chromatographic Co-elution Near-perfect co-elution with O-Desmethyl gefitinib.May or may not co-elute perfectly; retention time can differ.Co-elution is crucial for compensating for matrix effects that can vary across the chromatographic peak. A SIL-IS is more likely to experience the same matrix effects as the analyte.
Matrix Effect Compensation Excellent compensation for ion suppression or enhancement.Variable and potentially incomplete compensation.The near-identical physicochemical properties of a SIL-IS ensure it is affected by the sample matrix in the same way as the analyte, leading to more accurate quantification.
Extraction Recovery Very similar extraction recovery to the analyte.Extraction recovery may differ from the analyte.A SIL-IS will behave almost identically to the analyte during sample preparation steps like protein precipitation or liquid-liquid extraction, correcting for losses.
Accuracy and Precision Generally leads to higher accuracy and precision.May result in lower accuracy and precision, especially in complex matrices.By effectively correcting for various sources of error, SIL-IS typically yields more reliable and reproducible results.
Availability and Cost Can be more expensive and may require custom synthesis.Generally more readily available and less expensive.The cost and availability of a suitable structural analogue can be advantageous, but this must be weighed against potential performance trade-offs.
Risk of Cross-Interference Minimal risk, but isotopic purity must be confirmed to avoid contribution to the analyte signal.No risk of isotopic interference, but potential for other interferences from the matrix.It is essential to ensure that the mass transitions monitored for the analyte and IS are free from interference.

Experimental Data from Validated LC-MS/MS Methods

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of gefitinib and its metabolite, O-Desmethyl gefitinib, from published studies. These studies predominantly utilize stable isotope-labeled internal standards, underscoring their preference in the field for achieving high-quality data.

Table 1: Validation Parameters for O-Desmethyl Gefitinib Quantification

ParameterMethod 1Method 2Method 3
Internal Standard Not specifiedNot specifiedGefitinib-d6
Matrix Human PlasmaHuman PlasmaMouse Plasma
Linearity Range (ng/mL) 5-5000.5-1000 (for M523595)15-7500
Correlation Coefficient (r²) ≥ 0.99≥ 0.990.9998
Accuracy (%) 100.4 to 106.092.60-107.58Not specified, but QCs were within acceptable limits
Precision (% CV) ≤ 10.8< 152.9 to 9.9
Recovery (%) Not specified86-105Not specified
Matrix Effect (%) Not specifiedNo significant matrix effectNot specified
Reference

Experimental Protocols

Below are representative experimental protocols for the quantification of O-Desmethyl gefitinib in plasma using LC-MS/MS.

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., this compound at a final concentration of 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate O-Desmethyl gefitinib from other matrix components and metabolites. For example, start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • O-Desmethyl gefitinib: Precursor ion > Product ion (to be determined based on the specific instrument)

    • This compound: Precursor ion > Product ion (to be determined based on the specific instrument)

  • Data Analysis: Quantify O-Desmethyl gefitinib using the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing Key Processes

To better understand the context of this analysis, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ADP ADP EGFR->ADP Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits (at ATP binding site) ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

EGFR signaling pathway and Gefitinib's mechanism of action.

Experimental_Workflow Start Plasma Sample IS_Spike Spike with Internal Standard (this compound or Analogue) Start->IS_Spike Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End Final Concentration Data_Processing->End

A typical experimental workflow for O-Desmethyl gefitinib analysis.

Conclusion

The choice between this compound and a structural analogue internal standard has significant implications for the quality and reliability of bioanalytical data. While structural analogues can be a viable option in some cases, particularly when a SIL-IS is unavailable, the evidence strongly supports the superiority of stable isotope-labeled internal standards like this compound. Their ability to closely mimic the analyte of interest ensures more effective compensation for matrix effects and variability in sample preparation, ultimately leading to more accurate and precise results. For researchers and drug development professionals seeking the highest level of confidence in their data for pharmacokinetic, toxicokinetic, or clinical studies involving O-Desmethyl gefitinib, the use of this compound is the recommended approach.

References

A Comparative Guide to Analytical Methods Utilizing O-Desmethyl Gefitinib D8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies employing the deuterated internal standard, O-Desmethyl gefitinib D8, for the quantification of gefitinib and its primary active metabolite, O-desmethyl gefitinib, in biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, crucial in cell growth and apoptosis pathways. The accurate quantification of gefitinib and its active metabolite, O-desmethyl gefitinib, is vital for pharmacokinetic assessments and therapeutic drug monitoring. This compound is a stable isotope-labeled internal standard used to enhance the precision and accuracy of bioanalytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document compares key performance characteristics of published LC-MS/MS methods that utilize a deuterated internal standard for the analysis of O-desmethyl gefitinib.

Comparative Performance of Analytical Methods

The following table summarizes the key parameters of a validated LC-MS/MS method for the simultaneous quantification of gefitinib and O-desmethyl gefitinib in human plasma. While a direct inter-laboratory comparison study for this compound is not publicly available, this data provides a benchmark for laboratories developing or validating similar assays.

ParameterMethod Performance for O-Desmethyl GefitinibReference
Linearity Range 5 - 500 ng/mL[1][2]
Intra-day Precision ≤10.8%[1][2]
Inter-day Precision ≤10.8%[1]
Accuracy 100.4% to 106.0%
Lower Limit of Quantification (LLOQ) 5 ng/mL
Internal Standard Used (d8)-gefitinib (Implied use for deuterated standard)

Experimental Protocols

A detailed experimental protocol for a representative LC-MS/MS method is outlined below. This protocol is based on a study that developed and validated a method for the simultaneous quantification of gefitinib and O-desmethyl gefitinib in human plasma.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: Alltima C18 (150 mm × 2.1 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (30:70, v/v)

  • Flow Rate: 300 µL/min

  • Column Temperature: Ambient

  • Run Time: 3 minutes

3. Mass Spectrometry Conditions

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Gefitinib: Specific m/z transitions to be determined based on instrumentation

    • O-Desmethyl gefitinib: Specific m/z transitions to be determined based on instrumentation

    • This compound (Internal Standard): Specific m/z transitions to be determined based on instrumentation

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

Method Validation Workflow

The following diagram illustrates a typical workflow for bioanalytical method validation as recommended by regulatory agencies like the FDA. This ensures the reliability, reproducibility, and accuracy of the analytical data.

G Bioanalytical Method Validation Workflow cluster_dev Method Development cluster_val Full Validation cluster_app Application Dev Method Optimization (e.g., chromatography, MS parameters) Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision LLOQ Lower Limit of Quantification (LLOQ) Precision->LLOQ Recovery Recovery LLOQ->Recovery Stability Analyte Stability Recovery->Stability Study Analysis of Study Samples Stability->Study CrossVal Cross-Validation (if multiple methods used) Study->CrossVal G Role of Internal Standard cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample (contains Analyte) Spike Spike with Internal Standard (this compound) Plasma->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Curve Compare to Calibration Curve Ratio->Curve Result Determine Analyte Concentration Curve->Result

References

The Gold Standard for Bioanalysis: Justifying the Use of O-Desmethyl gefitinib D8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Metabolism and Pharmacokinetics

In the quantitative analysis of drug metabolites, particularly in complex biological matrices like plasma, achieving accuracy and precision is paramount. This guide provides a comprehensive justification for the use of a stable isotope-labeled (SIL) internal standard, specifically O-Desmethyl gefitinib D8, for the bioanalysis of the active gefitinib metabolite, O-Desmethyl gefitinib. We will compare this approach to other alternatives and provide supporting data and protocols for researchers, scientists, and drug development professionals.

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, and its therapeutic efficacy is influenced by its pharmacokinetic profile, including the formation of its major active metabolite, O-Desmethyl gefitinib.[1][2] Accurate measurement of this metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling. The "gold standard" for such quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of a co-eluting, stable isotope-labeled internal standard.[3]

Why an Internal Standard is Essential in LC-MS/MS

LC-MS/MS is a powerful and sensitive technique but is susceptible to variations that can compromise quantitative accuracy. These variations can arise from multiple stages of the analytical process:

  • Sample Preparation: Inconsistent recovery during extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Chromatography: Minor variations in injection volume.

  • Mass Spectrometry: Ion suppression or enhancement, a phenomenon known as the "matrix effect," where co-eluting components from the biological sample interfere with the ionization of the analyte.

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample at the beginning of the workflow. By measuring the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to reliable and reproducible results.

Comparison of Internal Standard Strategies

The choice of internal standard is critical. The two primary types are structural analogs and stable isotope-labeled (SIL) compounds. While structural analogs are chemically similar, they are not identical and can exhibit different behaviors during analysis. A SIL-IS, however, is chemically identical to the analyte, with several atoms replaced by their heavier stable isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N). This subtle mass difference allows the mass spectrometer to distinguish it from the analyte.

This compound is the deuterated form of the O-Desmethyl gefitinib metabolite. Its near-identical physicochemical properties make it the ideal internal standard.

FeatureStable Isotope-Labeled IS (e.g., this compound)Structural Analog IS
Chemical & Physical Properties Virtually identical to the analyte.Similar, but not identical.
Chromatographic Retention Time Co-elutes with the analyte.May have a different retention time.
Extraction Recovery Identical to the analyte.May differ from the analyte.
Ionization Efficiency Identical to the analyte.May differ, leading to disparate matrix effects.
Compensation for Matrix Effect Excellent. Experiences the same ion suppression/enhancement as the analyte, providing the most accurate correction.Variable. May not adequately compensate for matrix effects, leading to biased results.
Availability & Cost Often requires custom synthesis and can be more expensive.Generally more readily available and less expensive.
Overall Reliability High. Considered the "gold standard" for quantitative bioanalysis.Moderate to Low. Prone to introducing inaccuracies if its behavior deviates from the analyte's.
Quantitative Data: The Performance Advantage of a SIL-IS

A typical validated LC-MS/MS method for the simultaneous quantification of gefitinib and O-desmethyl gefitinib in human plasma reports excellent precision and accuracy.

ParameterSpecification (FDA/EMA Guidance)Typical Performance with SIL-IS
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)≤10.8%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)≤10.8%
Accuracy (%RE) Within ±15% (±20% at LLOQ)Within ±10.3% (89.7% to 106.0%)
Matrix Effect (%CV of IS-normalized MF) ≤15%Typically meets criteria, indicating effective compensation.
CV: Coefficient of Variation; RE: Relative Error; LLOQ: Lower Limit of Quantification; MF: Matrix Factor.

The use of a non-isotope labeled IS, such as zileuton for the analysis of lapatinib, has been shown to be inadequate in accounting for inter-individual variations in plasma samples, whereas a stable isotope-labeled IS (lapatinib-d3) performed reliably. This highlights the critical role of the SIL-IS in ensuring a rugged and reliable bioanalytical method.

Visualizing the Justification and Workflow

To better illustrate the concepts, the following diagrams created using Graphviz depict the bioanalytical workflow and the rationale for selecting a SIL-IS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is extract Protein Precipitation (e.g., with Acetonitrile) add_is->extract vortex Vortex & Centrifuge extract->vortex supernatant Collect Supernatant vortex->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Tandem Mass Spec (ESI+, MRM Mode) hplc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio concentration Determine Concentration ratio->concentration Interpolate curve Calibration Curve curve->concentration

Caption: Bioanalytical workflow for metabolite quantification.

G loss Extraction Loss sil_is SIL-IS (this compound) Behaves identically to analyte loss->sil_is analog_is Analog IS Behaves differently loss->analog_is injection Injection Volume Variation injection->sil_is injection->analog_is matrix Matrix Effect (Ion Suppression/Enhancement) matrix->sil_is matrix->analog_is accurate Accurate & Precise Quantification sil_is->accurate inaccurate Inaccurate & Imprecise Quantification analog_is->inaccurate

Caption: Justification for using a SIL Internal Standard.

Detailed Experimental Protocol

Below is a representative protocol for the quantification of O-Desmethyl gefitinib in human plasma using this compound as an internal standard. This protocol is based on established methods.

1. Materials and Reagents

  • Analytes: O-Desmethyl gefitinib

  • Internal Standard: this compound

  • Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (Ultrapure)

  • Human Plasma (with K2EDTA as anticoagulant)

2. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma (calibrators, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound in 50% methanol) to each tube.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 analytical column (e.g., Alltima C18, 150 mm × 2.1 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Elution: Isocratic elution with 30:70 (v/v) Acetonitrile and 0.1% Formic acid in water.

  • Flow Rate: 300 µL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Run Time: Approximately 3 minutes.

  • MS System: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Note: Specific mass transitions (Q1/Q3) for O-Desmethyl gefitinib and this compound need to be optimized on the specific instrument but would be based on their respective parent and product ions.

4. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibrators using a weighted (1/x²) linear regression.

  • The concentrations of the unknown samples are then determined from the regression equation.

Conclusion

The use of a stable isotope-labeled internal standard is the most robust and reliable strategy for quantitative bioanalysis by LC-MS/MS. This compound, being chemically and physically indistinguishable from the analyte during the analytical process, provides the most effective compensation for variations in sample recovery and, critically, for unpredictable matrix effects. While the initial cost may be higher than that of a structural analog, the resulting data quality, accuracy, and method robustness justify its use, ensuring the integrity of pharmacokinetic data in clinical and preclinical studies.

References

Navigating Bioanalysis: A Guide to Deuterated Standards for Gefitinib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents and their metabolites is a cornerstone of successful drug development. This guide provides a comprehensive comparison of regulatory guidelines and performance parameters for the use of deuterated internal standards in the bioanalysis of the targeted cancer therapy, gefitinib, and its major active metabolite, O-Desmethyl gefitinib.

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is not merely a recommendation but a fundamental requirement for robust and reliable data. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established harmonized guidelines under the International Council for Harmonisation (ICH) M10, which underscore the importance of using a suitable internal standard to ensure the accuracy and precision of bioanalytical methods. Deuterated standards, such as O-Desmethyl gefitinib D8, are the preferred choice for mitigating variability during sample processing and analysis.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest. This structural similarity allows them to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.

When selecting a deuterated internal standard, several factors are critical:

  • Isotopic Purity: High isotopic enrichment is necessary to minimize the contribution of the unlabeled analyte in the internal standard solution.

  • Label Stability: The deuterium labels must be on chemically stable positions within the molecule to prevent exchange with protons from the sample or solvent.

  • Mass Difference: A sufficient mass difference between the analyte and the deuterated standard is required to prevent spectral overlap.

Performance Comparison: Deuterated vs. Other Internal Standards

While a direct head-to-head comparison of this compound with other internal standards under identical experimental conditions is not extensively published, the principles of bioanalytical method validation allow for a comparative overview based on typical performance data from validated methods. The following table summarizes expected performance characteristics.

Internal Standard TypeAnalyteTypical Accuracy (%)Typical Precision (%CV)Matrix Effect Compensation
Deuterated (e.g., this compound) O-Desmethyl gefitinib95-105< 15Excellent
Deuterated (e.g., Gefitinib-d6/d8) Gefitinib89.7 - 104.7[1][2]≤ 10.8[1][2]Excellent
Structural Analog (e.g., Buspirone) Gefitinib94.61–103.89[3]1.90–5.03Good to Moderate

Experimental Protocol: A Representative LC-MS/MS Method

The following is a detailed protocol for the simultaneous quantification of gefitinib and O-desmethyl gefitinib in human plasma using a deuterated internal standard. This protocol is a composite based on several validated methods.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., this compound at 50 ng/mL).

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Gefitinib: m/z 447.2 → 128.2

    • O-Desmethyl gefitinib: m/z 433.1 → 128.1

    • This compound (IS): m/z 441.2 → 136.2 (representative)

4. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of gefitinib and O-desmethyl gefitinib into blank plasma.

  • The calibration range is typically 1-1000 ng/mL for gefitinib and O-desmethyl gefitinib.

  • QC samples are prepared at low, medium, and high concentrations.

Visualizing the Workflow

To further elucidate the process, the following diagrams illustrate the key workflows in bioanalytical method validation.

Bioanalytical Method Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Deuterated Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc_injection LC Injection reconstitute->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection MS/MS Detection chrom_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: A typical workflow for a bioanalytical method using a deuterated internal standard.

Logical Relationships in Method Validation Selectivity Selectivity LLOQ LLOQ Selectivity->LLOQ Accuracy Accuracy Stability Stability Accuracy->Stability Precision Precision Precision->Stability Linearity Linearity LLOQ->Linearity Linearity->Accuracy Linearity->Precision MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Recovery Recovery Recovery->Accuracy

Caption: Interdependencies of key validation parameters in a bioanalytical method.

Conclusion

The use of deuterated internal standards, such as this compound, is integral to developing robust and reliable bioanalytical methods that meet stringent regulatory expectations. By carefully selecting the internal standard and rigorously validating the method according to guidelines like the ICH M10, researchers can ensure the generation of high-quality data essential for advancing drug development programs. This guide provides a foundational understanding and practical framework for the successful implementation of deuterated standards in the bioanalysis of gefitinib and its metabolites.

References

Safety Operating Guide

Navigating the Safe Disposal of O-Desmethyl Gefitinib D8: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of O-Desmethyl gefitinib D8, a deuterated metabolite of Gefitinib. Adherence to these protocols is critical for minimizing risk and maintaining compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for O-Desmethyl gefitinib. While an SDS for the specific D8 isotopologue may not be readily available, the SDS for the parent compound, O-Desmethyl gefitinib, provides critical safety data. Notably, there can be differing hazard classifications between suppliers. For instance, one supplier may not classify the substance as hazardous, while another classifies it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant[1]. Therefore, a conservative approach that treats the compound as hazardous is strongly recommended.

Personal Protective Equipment (PPE):

PPE CategoryItem
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye/Face Protection Safety glasses with side-shields or goggles
Skin and Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations[1].

  • Waste Identification and Collection:

    • Treat all this compound waste as hazardous chemical waste.

    • Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

    • Avoid mixing with other waste streams unless compatibility is confirmed.

  • Decontamination of Labware:

    • Thoroughly decontaminate all glassware and equipment that has come into contact with the compound.

    • Wash contaminated items with an appropriate solvent (e.g., ethanol or acetone) in a designated area, such as a chemical fume hood.

    • Collect the rinse solvent as hazardous waste.

  • Packaging and Labeling:

    • Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

    • Include any relevant hazard pictograms as indicated by the more conservative SDS (e.g., harmful, irritant)[1].

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, pending disposal.

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash. The compound is considered slightly hazardous to water, and its release into the environment should be prevented.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Treat as Hazardous Waste? consult_sds->is_hazardous collect_waste Collect in a Labeled, Sealed Hazardous Waste Container is_hazardous->collect_waste Yes (Recommended) improper_disposal Improper Disposal (e.g., Drain, Regular Trash) is_hazardous->improper_disposal No decontaminate Decontaminate Glassware and Equipment collect_waste->decontaminate collect_rinse Collect Rinse Solvent as Hazardous Waste decontaminate->collect_rinse store_waste Store Waste in a Designated, Secure Area collect_rinse->store_waste professional_disposal Arrange for Professional Hazardous Waste Disposal store_waste->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Disposal decision workflow for this compound.

References

Personal protective equipment for handling O-Desmethyl gefitinib D8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling O-Desmethyl gefitinib D8. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing exposure and ensuring a secure laboratory environment. O-Desmethyl gefitinib, the parent compound of the deuterated analog, is classified as harmful if swallowed, a skin irritant, a cause of serious eye irritation, and may cause respiratory irritation[1]. Due to its relation to the antineoplastic agent Gefitinib, it is prudent to handle it as a potentially cytotoxic compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against potential exposure and is mandatory when handling this compound. The following table summarizes the required PPE for various handling scenarios.

TaskRequired Personal Protective Equipment
Handling Unopened Container At a minimum, single-use, chemotherapy-tested gloves should be worn.
Weighing and Preparing Solutions (Solid Form) Double chemotherapy-tested gloves, a protective gown, safety glasses with side shields or goggles, and a surgical mask. If there is a risk of aerosolization, a fit-tested N95 respirator or higher is required.
Administering Solutions Double chemotherapy-tested gloves, a protective gown, and safety glasses or a face shield.
Cleaning and Decontamination Double chemotherapy-tested gloves, a disposable gown, safety glasses or a face shield, and shoe covers. For large spills, respiratory protection may be necessary.
Waste Disposal Double chemotherapy-tested gloves, a protective gown, and safety glasses.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize the risk of contamination and exposure.

  • Preparation and Designated Area:

    • All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential airborne particles.

    • Before starting, ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment and materials, including the compound, solvents, pipettes, and waste containers.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Reconstitution:

    • If working with the solid form, carefully weigh the required amount in a chemical fume hood to prevent inhalation of any dust.

    • When preparing solutions, add the solvent slowly to the solid to avoid splashing.

    • Ensure the container is securely capped and gently agitated to dissolve the compound completely.

  • Experimental Use:

    • Conduct all experimental procedures within the designated containment area.

    • Use careful techniques to avoid splashes, spills, or the generation of aerosols.

  • Post-Handling:

    • After handling is complete, decontaminate all surfaces and equipment with an appropriate cleaning solution, such as a detergent solution followed by a disinfectant[2].

    • Properly dispose of all contaminated materials as outlined in the disposal plan.

  • Doffing PPE:

    • Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the gown, eye protection, and finally the mask or respirator.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and empty containers, must be segregated as cytotoxic waste.

  • Containerization:

    • Place solid waste in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste."

    • Liquid waste should be collected in a sealed, leak-proof container also labeled as "Cytotoxic Waste."

    • Sharps, such as needles and blades, must be disposed of in a designated sharps container for cytotoxic waste.

  • Final Disposal: All cytotoxic waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste. This typically involves incineration at a licensed facility. Do not dispose of this material down the drain or in regular trash[2].

Workflow for Safe Handling of this compound

prep Preparation - Designate Area - Assemble Materials ppe_on Don PPE - Double Gloves - Gown, Eye Protection prep->ppe_on handling Handling - Weighing (in hood) - Reconstitution ppe_on->handling experiment Experimental Use - In Containment Area handling->experiment decon Decontamination - Clean Surfaces - Clean Equipment experiment->decon waste Waste Disposal - Segregate Cytotoxic Waste decon->waste ppe_off Doff PPE - Remove Safely waste->ppe_off wash Hand Washing ppe_off->wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.